2-Amino-5-cyanopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVBYUUGYXUXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355930 | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-73-7 | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Properties of 2-Amino-5-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine, also known as 6-aminonicotinonitrile, is a pivotal heterocyclic building block in modern organic synthesis. Its unique molecular architecture, featuring a pyridine (B92270) ring substituted with both an amino and a cyano group, imparts a versatile reactivity profile. This dual functionality allows it to serve as a key intermediate in the synthesis of a wide array of complex molecules with significant biological and material science applications.[1][2][3] In the pharmaceutical industry, it is a crucial precursor for developing novel therapeutic agents, including anti-inflammatory, anti-cancer, and antibacterial drugs.[1][2] Furthermore, its utility extends to the agrochemical sector for the creation of advanced herbicides and pesticides and to materials science for the synthesis of functional materials like organic light-emitting diode (OLED) components.[1][2] This guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a look into its synthetic utility.
Fundamental Physicochemical Properties
The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅N₃ | [2][4][5] |
| Molecular Weight | 119.12 g/mol | [4][5] |
| Appearance | White to off-white, yellow, or brown crystalline powder | [1][2][6] |
| Melting Point | 158 - 165 °C | [2][4][6] |
| Boiling Point | 240 - 250 °C at 15 mmHg | [4][7] |
| Solubility | Insoluble in water; Soluble in methanol, DMSO, and DMF | [1][4][7] |
| pKa (Predicted) | 3.48 ± 0.13 | [4][7] |
| CAS Number | 4214-73-7 | [4][5] |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nucleophilic character of the amino group and the electrophilic nature of the cyano group, along with the chemistry of the pyridine ring itself. This makes it an essential synthon for constructing fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines, which are of considerable pharmacological interest.[3] The synthesis of these fused systems often involves the intermolecular cyclization of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like formamide.
The following diagram illustrates a generalized synthetic pathway where this compound acts as a precursor.
References
An In-Depth Technical Guide to 2-Amino-5-cyanopyridine (CAS: 4214-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine, identified by the CAS number 4214-73-7, is a versatile heterocyclic organic compound. Its unique molecular structure, featuring both an amino and a cyano functional group on a pyridine (B92270) ring, makes it a valuable building block in various chemical syntheses. This technical guide provides a comprehensive overview of its properties, synthesis, analysis, and its significant role as a key intermediate in the development of pharmaceuticals and other advanced materials.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 4214-73-7 | N/A |
| Molecular Formula | C₆H₅N₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Melting Point | 161-165 °C | [3][4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1][5] |
| Stability | Stable under normal storage conditions. May decompose under strong acid, strong base, or high-temperature conditions. | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method is the multi-step synthesis starting from 2-aminopyridine (B139424). This process involves nitration, chlorination, and cyanation steps.
Experimental Protocol: Multi-step Synthesis from 2-Aminopyridine
This protocol outlines a representative synthesis of this compound starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-nitropyridine (B18323)
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.
Step 2: Synthesis of 2-Chloro-5-nitropyridine (B43025)
-
Suspend 2-amino-5-nitropyridine in hydrochloric acid.
-
Cool the suspension in an ice bath and add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution.
-
Warm the reaction mixture gently to complete the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-chloro-5-nitropyridine.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as dimethylformamide (DMF).
-
Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the crude this compound, wash with water, and purify by recrystallization.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Methods
The purity and identity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for quantitative analysis.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Role in Drug Development and Other Applications
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: It serves as a key building block for the synthesis of various therapeutic agents, including anti-cancer, anti-inflammatory, antibacterial, and antiviral drugs.[2] A notable example is its use in the synthesis of the second-generation antihistamine, Rupatadine.
-
Agrochemicals: This compound is utilized in the development of modern herbicides and pesticides.[2]
-
Materials Science: Its unique electronic properties make it a candidate for the synthesis of organic light-emitting diode (OLED) materials.[1]
Workflow Example: Synthesis of Rupatadine
The following diagram illustrates the synthetic pathway from this compound to the antihistamine drug Rupatadine, highlighting its role as a key intermediate.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and materials science. Its versatile reactivity allows for its incorporation into a wide array of complex molecules, leading to the development of novel drugs and advanced materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this important chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents [patents.google.com]
The Pivotal Role of 2-Amino-5-cyanopyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity, stemming from the presence of an amino group and a cyano group on the pyridine (B92270) scaffold, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis methodologies, and its significant role as a precursor in the development of targeted therapeutics, particularly in oncology.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | White to off-white or cream to yellow solid |
| Melting Point | 163 - 165 °C |
| Solubility in Water | Slightly soluble |
| Organic Solvents | Soluble in DMSO, DMF, and methanol |
| CAS Number | 4214-73-7 |
Synthesis Methodologies: Experimental Protocols
The synthesis of this compound and its derivatives is a subject of considerable interest. While various methods exist, this guide outlines a common and illustrative multi-step synthetic approach starting from 2-aminopyridine (B139424). Additionally, a detailed protocol for a one-pot synthesis of a related derivative, 2-amino-3-cyanopyridine (B104079), is provided to showcase a modern, efficient synthetic strategy.
Experimental Protocol 1: Synthesis of this compound via Bromination and Cyanation (A Plausible Route)
This protocol is a composite of established reactions for the functionalization of pyridine rings.
Step 1: Synthesis of 2-Amino-5-bromopyridine (B118841) from 2-Aminopyridine
-
Materials: 2-aminopyridine (9.4g, 0.1 mol), phenyltrimethylammonium (B184261) tribromide (37.6g, 0.1 mol), dichloromethane (B109758) (300ml), saturated sodium chloride solution.[1]
-
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine and dichloromethane.
-
Add phenyltrimethylammonium tribromide to the mixture.
-
Stir the reaction mixture at 30°C for 2 hours.[1]
-
After the reaction, wash the mixture with 40ml of saturated sodium chloride solution.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Recrystallize the crude product from benzene (B151609) to yield 2-amino-5-bromopyridine.
-
Step 2: Synthesis of this compound from 2-Amino-5-bromopyridine (Conceptual)
-
Note: This step is based on a known transformation where a bromo-substituted pyridine is converted to a cyano-substituted pyridine. A detailed experimental protocol for this specific transformation was not found in the provided search results, but a general method would involve a cyanation reaction.
-
General Procedure (Illustrative):
-
2-Amino-5-bromopyridine would be reacted with a cyanide source, such as zinc cyanide or copper(I) cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent like DMF or DMA.
-
The reaction would be heated under an inert atmosphere until completion.
-
Work-up would typically involve quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield this compound.
-
Experimental Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives under Microwave Irradiation
This protocol demonstrates an efficient, solvent-free method for synthesizing related cyanopyridine structures.[2][3]
-
Materials: Aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (B47326) (2 mmol), ammonium (B1175870) acetate (B1210297) (3 mmol).[3]
-
Procedure:
-
In a dry 25 mL flask, combine the aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the mixture for 7-9 minutes.
-
After irradiation, wash the reaction mixture with ethanol (B145695) (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[3]
-
Below is a logical workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Role in Drug Development: Targeting Kinase Signaling Pathways
This compound is a crucial scaffold for the development of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy. Its derivatives have been shown to effectively inhibit key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][5]
The VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] Pyridine-based molecules derived from this compound can act as potent inhibitors of VEGFR-2, typically by competing with ATP for its binding site in the kinase domain, thereby blocking the downstream signaling.[5]
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by pyridine derivatives.
The HER2 Signaling Pathway and Inhibition
HER2 is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is associated with aggressive disease and poor prognosis.[8] Unlike other members of the epidermal growth factor receptor family, HER2 does not have a known ligand but is the preferred dimerization partner for other HER family members.[9] This dimerization leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which drive cell proliferation and survival.[10] Small molecule inhibitors derived from scaffolds like this compound can target the intracellular kinase domain of HER2, preventing its activation and blocking downstream signaling.
The diagram below outlines the HER2 signaling cascade and the role of inhibitors.
Conclusion
This compound stands out as a molecule of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and the availability of robust synthetic routes make it an accessible and versatile starting material. The demonstrated success of its derivatives as potent inhibitors of critical oncogenic pathways, such as those mediated by VEGFR-2 and HER2, underscores its importance in the ongoing development of targeted therapies. This guide serves as a foundational resource for professionals seeking to leverage the potential of this compound in their research and development endeavors.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 9. mdpi.com [mdpi.com]
- 10. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Spectral Data of 2-Amino-5-cyanopyridine: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-cyanopyridine, a versatile building block in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.42 | d | 1H | H-6 |
| 7.69 | dd | 1H | H-4 |
| 6.59 | d | 1H | H-3 |
| 4.75 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 160.2 | C-2 |
| 153.1 | C-6 |
| 140.9 | C-4 |
| 118.9 | -C≡N |
| 109.1 | C-3 |
| 98.7 | C-5 |
Solvent: DMSO-d₆
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440, 3330 | Strong | N-H stretch (asymmetric and symmetric) |
| 2220 | Strong | C≡N stretch |
| 1640 | Strong | N-H bend |
| 1590, 1550, 1480 | Medium-Strong | C=C and C=N ring stretches |
| 830 | Strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 119 | 100 | [M]⁺ (Molecular Ion) |
| 92 | 55 | [M - HCN]⁺ |
| 65 | 30 | [C₄H₃N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[2][3][4]
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[2][3]
-
The NMR tube is capped and carefully wiped clean before being placed in the spectrometer's sample holder.[4]
Data Acquisition:
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[4]
-
Shimming is performed to optimize the homogeneity of the magnetic field.[3][4]
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground into a fine powder with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.[6]
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.[7]
-
The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[8]
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.[7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is employed.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
The sample is then introduced into the mass spectrometer's ionization source.[9]
Data Acquisition:
-
The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).[9]
-
A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
Visualization of Data Interpretation and Structure
The following diagrams illustrate the logical workflow for spectral interpretation and the structural features of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Key Mass Fragmentation Pathways.
Caption: Simplified ¹H NMR Structural Correlations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. mse.washington.edu [mse.washington.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Solubility Profile of 2-Amino-5-cyanopyridine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data, this document outlines detailed experimental protocols for determining the solubility of this compound in common organic solvents. It also presents the available qualitative solubility information and provides a framework for the systematic collection and presentation of solubility data. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of chemical entities that utilize this compound.
Introduction
This compound is a versatile building block in organic synthesis, widely employed in the development of novel therapeutic agents and crop protection chemicals.[1] A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, designing efficient purification processes such as recrystallization, and developing suitable formulations.[2][3] This document serves as a practical guide for determining and understanding the solubility characteristics of this compound.
Qualitative Solubility Profile
Based on available literature, this compound exhibits the following general solubility characteristics:
-
Soluble in: Methanol, Ethanol (B145695), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[4][5][6]
-
Slightly Soluble in: Water.[4]
-
Insoluble in: Water (conflicting reports exist, suggesting very low solubility).[5][6]
-
Recrystallization Solvents: Ethanol is a commonly used solvent for the recrystallization of this compound, indicating that its solubility is significantly higher in hot ethanol than in cold ethanol.[4] Other potential recrystallization solvents for aminopyridine derivatives include isopropanol, ethyl acetate, and toluene, or mixtures like ethyl acetate/hexanes.[3]
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction (x) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods are recommended.
Gravimetric Method (Isothermal Shake-Flask Method)
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7][8]
4.1.1. Principle
An excess amount of the solute (this compound) is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known mass or volume of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining solute is determined.
4.1.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
4.1.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials or flasks, ensuring there will be undissolved solid present at equilibrium.
-
Solvent Addition: Add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure saturation. The time to reach equilibrium should be determined experimentally.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Maintain the temperature of the vials.
-
Sample Withdrawal: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator. Dry to a constant weight.
-
Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried solute.
-
Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume or mass of the solvent used.
UV-Vis Spectroscopic Method
This method is particularly useful for compounds that have a strong chromophore and can be advantageous when only small amounts of material are available. It relies on the Beer-Lambert law.[9][10]
4.2.1. Principle
A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The concentration of a saturated solution, prepared using the shake-flask method, is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.
4.2.2. Materials and Equipment
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
All materials listed for the Gravimetric Method (for preparing the saturated solution)
4.2.3. Procedure
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the desired solvent. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method (Isothermal Shake-Flask Method) to prepare a saturated solution at the desired temperature.
-
Dilute Saturated Solution: Withdraw a small, accurately known volume of the filtered saturated solution and dilute it quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.
-
Calculate Concentration: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the solubility of this compound.
Caption: General experimental workflow for solubility determination.
Conclusion
While qualitative data suggests that this compound is soluble in several common polar organic solvents, a comprehensive quantitative understanding of its solubility profile is essential for its effective use in research and development. This guide provides detailed, established protocols for the gravimetric and UV-Vis spectroscopic determination of its solubility. By following these methodologies, researchers can generate the critical data needed to optimize processes involving this important chemical intermediate. The provided table template encourages the systematic recording of this data for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pipzine-chem.com [pipzine-chem.com]
- 5. This compound | 4214-73-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. researchgate.net [researchgate.net]
- 10. ej-eng.org [ej-eng.org]
An In-depth Technical Guide to the Reactivity of Amino and Cyano Functional Groups on a Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and its functionalization dictates its biological activity. This technical guide provides a comprehensive analysis of the reactivity of two key functional groups when attached to a pyridine ring: the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-CN) group. Understanding the distinct electronic effects and resultant chemical behaviors of these substituents is paramount for the rational design and synthesis of novel therapeutics. This document details the electronic properties, reactivity in electrophilic and nucleophilic substitution reactions, and applications in drug discovery for both aminopyridines and cyanopyridines. Quantitative data is presented in tabular format for clear comparison, and detailed experimental protocols for key reactions are provided. Visualizations of reaction mechanisms and relevant signaling pathways are included to facilitate a deeper understanding of the core concepts.
Electronic Effects of Amino and Cyano Groups on the Pyridine Ring
The inherent electron-deficient nature of the pyridine ring, due to the electronegativity of the nitrogen atom, is significantly modulated by the presence of amino or cyano substituents. These groups exert opposing electronic effects, which in turn govern the regioselectivity and rate of chemical reactions.
The amino group is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system through resonance (+R effect). This increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. However, the amino group is also basic and can be protonated in acidic media, which transforms it into a deactivating, meta-directing ammonium (B1175870) group (-NH₃⁺).
The cyano group , in contrast, is a powerful deactivating group. Its strong electron-withdrawing nature (-I and -R effects) decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions, rendering the meta position the most likely site for electrophilic substitution. Conversely, this electron withdrawal makes the pyridine ring more susceptible to nucleophilic attack.
Quantitative Comparison of Electronic Properties
The electronic influence of these substituents can be quantified by their effect on the basicity of the pyridine nitrogen, as indicated by the pKa of the conjugate acid.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [1] |
| 2-Aminopyridine (B139424) | 6.86 | [2] |
| 3-Aminopyridine (B143674) | 5.98 | [2] |
| 4-Aminopyridine | 9.17 | [2] |
| 2-Cyanopyridine | -0.26 | [3] |
| 3-Cyanopyridine (B1664610) | 1.39 | [4] |
| 4-Cyanopyridine | 1.92 | [3] |
Table 1: Comparison of the pKa values of the conjugate acids of substituted pyridines. A higher pKa indicates a more basic pyridine nitrogen, reflecting increased electron density in the ring.
Reactivity in Key Chemical Transformations
The contrasting electronic effects of the amino and cyano groups lead to divergent reactivity profiles in major classes of chemical reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish compared to benzene (B151609) due to the deactivating effect of the ring nitrogen. The presence of an amino or cyano group further modifies this reactivity.
-
Aminopyridines : The activating amino group facilitates EAS, directing incoming electrophiles to the positions ortho and para to it. For example, bromination of 3-aminopyridine would be expected to occur at the 2-, 4-, and 6-positions. However, the reaction conditions must be carefully controlled to avoid protonation of the highly basic amino group, which would deactivate the ring.
-
Cyanopyridines : The deactivating cyano group makes EAS on cyanopyridines very difficult, requiring harsh reaction conditions. When substitution does occur, it is directed to the position meta to the cyano group.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic rings like pyridine. The reactivity in SNAr is highly dependent on the nature of the substituent.
-
Aminopyridines : The electron-donating amino group disfavors SNAr by increasing the electron density of the ring, making it less attractive to nucleophiles. SNAr on aminopyridines generally requires a good leaving group at an activated position (e.g., 2- or 4-position) and may necessitate forcing conditions.
-
Cyanopyridines : The strongly electron-withdrawing cyano group significantly activates the pyridine ring towards SNAr, particularly at the 2- and 4-positions. The cyano group itself can even act as a leaving group in some instances.[5]
Reactivity of the Functional Group Itself
Beyond their influence on the pyridine ring, the amino and cyano groups can participate in their own characteristic reactions.
-
Amino Group : The exocyclic amino group of aminopyridines behaves as a typical primary or secondary amine. It can be acylated, alkylated, and diazotized.
-
Cyano Group : The nitrile functionality of cyanopyridines can undergo a variety of transformations, including:
-
Hydrolysis : Conversion to a carboxylic acid or an amide.
-
Reduction : Formation of a primary amine.
-
Cycloaddition : Participation in the formation of heterocyclic rings.
-
Applications in Drug Discovery and Development
Both aminopyridine and cyanopyridine motifs are prevalent in a wide range of pharmaceuticals, where their distinct reactivity profiles are leveraged for both synthesis and biological activity.
Aminopyridines in Medicine
The aminopyridine scaffold is a key component of numerous drugs. For example, 4-aminopyridine (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[6] Its mechanism of action involves blocking voltage-gated potassium channels, which prolongs the action potential in demyelinated axons and enhances neurotransmitter release.[6]
Many modern targeted therapies, such as Janus kinase (JAK) inhibitors , also incorporate the aminopyridine structure. These drugs interfere with the JAK-STAT signaling pathway, which is crucial for the immune response.[7][8][9][10] By inhibiting JAK enzymes, these drugs can modulate the inflammatory response, making them effective in treating autoimmune diseases like rheumatoid arthritis.[7][8][9][10]
Cyanopyridines in Medicine
The cyanopyridine moiety is also a critical pharmacophore in drug design. Its electron-withdrawing nature can be crucial for binding to biological targets. For instance, several potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) incorporate a cyanopyridine scaffold.[6][11] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[12][13] By inhibiting VEGFR-2, these drugs can suppress tumor growth and metastasis.[12][13]
Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives have been extensively investigated as anticancer agents, showing promising activity against various cancer cell lines.[14][15][16]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving aminopyridines and cyanopyridines.
Synthesis of 2-Aminopyridine via the Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine.[17][18][19][20][21]
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (dry)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, place pyridine (1 mole) and dry toluene (500 mL).
-
Carefully add sodium amide (1.2 moles) in portions to the stirred solution. The reaction is exothermic.
-
Heat the reaction mixture to reflux (110-130°C) with vigorous stirring. The evolution of hydrogen gas indicates the progress of the reaction. The reaction is typically complete within 4-6 hours.[17]
-
After the evolution of hydrogen ceases, cool the mixture to below 100°C.
-
Cautiously quench the reaction by the slow addition of water (100 mL).
-
Add a saturated aqueous solution of ammonium sulfate until the mixture is neutral or slightly acidic to precipitate inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude 2-aminopyridine by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Expected Yield: 70-85%[17]
Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a one-pot synthesis of 2-amino-3-cyanopyridine derivatives via a multi-component reaction.[7]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (e.g., acetophenone) (2 mmol)
-
Malononitrile (B47326) (2 mmol)
-
Ammonium acetate (B1210297) (3 mmol)
-
Ethanol (B145695) (optional, for recrystallization)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a dry flask suitable for microwave irradiation, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and irradiate for 7-9 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid product with a small amount of cold ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Representative Yields: [7]
| Aromatic Aldehyde | Methyl Ketone | Time (min) | Yield (%) |
| 4-ClC₆H₄CHO | 4-MeOC₆H₄COCH₃ | 7 | 83 |
| 4-MeOC₆H₄CHO | C₆H₅COCH₃ | 8 | 86 |
| C₆H₅CHO | C₆H₅COCH₃ | 9 | 78 |
Table 2: Yields for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.
Hydrolysis of 3-Cyanopyridine to Nicotinamide (B372718)
This protocol details the manganese dioxide-catalyzed hydrolysis of 3-cyanopyridine to nicotinamide.[22][23][24]
Materials:
-
3-Cyanopyridine
-
Manganese dioxide (MnO₂)
-
Ethanol
-
Water
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve 3-cyanopyridine (1 mole) in ethanol (e.g., 4 times the mass of 3-cyanopyridine).[22]
-
Add water (1-1.3 molar equivalents) and manganese dioxide (0.15-0.5 molar equivalents) to the solution.[22]
-
Heat the reaction mixture to reflux (90-100°C) and maintain for 6-10 hours.[22]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter to remove the manganese dioxide catalyst.
-
Wash the catalyst with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude nicotinamide.
-
Purify the product by recrystallization from a suitable solvent (e.g., water or ethanol).
Expected Yield: High yields, often exceeding 90%.[23]
Conclusion
The amino and cyano functional groups impart profoundly different and often complementary reactivity to the pyridine ring. The electron-donating amino group activates the ring towards electrophilic substitution and provides a nucleophilic center for further functionalization, while the electron-withdrawing cyano group deactivates the ring for electrophilic attack but strongly activates it for nucleophilic substitution and offers a versatile handle for conversion into other functional groups. A thorough understanding of these principles is essential for professionals in drug discovery and development, enabling the strategic design and efficient synthesis of novel pyridine-based therapeutic agents. The provided data, protocols, and pathway visualizations serve as a foundational resource for harnessing the rich chemistry of these important heterocyclic building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. healthcentral.com [healthcentral.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 17. grokipedia.com [grokipedia.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scientificupdate.com [scientificupdate.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. myttex.net [myttex.net]
- 22. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
- 23. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 24. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
Initial Screening of Biological Activity for Novel Cyanopyridine Derivatives
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds are a cornerstone in the discovery of new therapeutic agents, with pyridine-related medicines receiving significant attention for their vast pharmacological activities.[1][2] Among these, cyanopyridine derivatives have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological effects.[1][3] These effects include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory activities.[1][2][3][4] The 2-amino-3-cyanopyridine (B104079) scaffold, in particular, is noted for its high reactivity and diverse biological potential, making it a valuable intermediate in pharmaceutical synthesis.[2]
The initial screening of novel cyanopyridine derivatives is a critical step in the drug discovery process. It involves a battery of in vitro assays designed to efficiently identify and characterize the primary biological activities of newly synthesized compounds. This guide provides a comprehensive overview of the core methodologies and data presentation standards for the initial anticancer, antimicrobial, and anti-inflammatory screening of these promising molecules.
General Screening Workflow
The initial evaluation of a library of novel cyanopyridine derivatives follows a systematic workflow. This process begins with the synthesis of the compounds, followed by a series of tiered biological assays to identify "hits" with desired activity. These hits are then subjected to further investigation to determine their potency and selectivity.
Anticancer Activity Screening
Cyanopyridine derivatives are frequently investigated as potential anticancer agents, with many studies reporting potent cytotoxic activity against a range of human cancer cell lines.[3][5] They have been identified as promising kinase inhibitors, apoptosis inducers, and modulators of key cancer-related proteins like survivin.[1][6][7] Initial screening typically involves determining the concentration of the compound that inhibits 50% of cell growth (IC50) using in vitro cytotoxicity assays.
Data Presentation: In Vitro Cytotoxicity
Quantitative results from cytotoxicity assays are typically summarized in a table format, allowing for direct comparison of the potency and selectivity of the compounds.
Table 1: Hypothetical Cytotoxicity Data for Novel Cyanopyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) [a] | Normal Cell Line | IC50 (µM) [a] | Selectivity Index (SI) [b] |
| CPD-01 | MCF-7 (Breast) | 8.5 | BJ-1 (Fibroblast) | > 100 | > 11.8 |
| CPD-01 | HepG2 (Liver) | 12.3 | BJ-1 (Fibroblast) | > 100 | > 8.1 |
| CPD-02 | MCF-7 (Breast) | 1.7 | BJ-1 (Fibroblast) | 66.0 | 38.8 |
| CPD-02 | A-549 (Lung) | 9.2 | BJ-1 (Fibroblast) | 66.0 | 7.2 |
| CPD-03 | PC-3 (Prostate) | 2.0 | WI-38 (Fibroblast) | > 50 | > 25.0 |
| CPD-03 | HCT-116 (Colon) | 10.5 | WI-38 (Fibroblast) | > 50 | > 4.8 |
| Doxorubicin | MCF-7 (Breast) | 11.5 | BJ-1 (Fibroblast) | - | - |
| Cisplatin | A-549 (Lung) | 11.8 | BJ-1 (Fibroblast) | - | - |
_[a] IC50 is the concentration of the compound that causes 50% inhibition of cell growth. Data is hypothetical but based on reported values for cyanopyridine derivatives.[5][8][9][10] _[b] Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[11][12]
Objective: To determine the concentration-dependent cytotoxic effect of novel cyanopyridine derivatives on a cancer cell line.
Materials:
-
Test compounds (dissolved in DMSO)
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and an untreated control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[13]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[15] Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][16]
-
Calculation: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Relevant Signaling Pathway: PIM-1 Kinase
PIM-1 kinase is a proto-oncogene that is often overexpressed in various cancers, playing a role in cell survival and proliferation. It is an attractive therapeutic target, and some cyanopyridine derivatives have been identified as PIM-1 inhibitors.[7][10][17]
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[18] Heterocyclic compounds, including cyanopyridines, have demonstrated significant potential as antibacterial and antifungal agents.[19][20][21] The initial screening step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[22][23][24]
Data Presentation: Minimum Inhibitory Concentration (MIC)
MIC values are presented in a table to compare the efficacy of compounds against a panel of representative microbes.
Table 2: Hypothetical Antimicrobial Activity (MIC) for Novel Cyanopyridine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (ATCC 25923) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| CPD-04 | 16 | 64 | > 128 |
| CPD-05 | 32 | 32 | 64 |
| CPD-06 | 8 | 128 | 32 |
| Streptomycin | 4 | 8 | - |
| Fluconazole | - | - | 16 |
Data is hypothetical but reflects plausible values for novel heterocyclic compounds.[21]
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents in a liquid medium.[22][25]
Objective: To determine the lowest concentration of novel cyanopyridine derivatives that inhibits the visible growth of specific microorganisms.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal inoculum standardized to a specific concentration (e.g., ~5 x 10^5 CFU/mL)[22]
-
Incubator
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to create a concentration gradient.[25] Discard 50 µL from the last column.
-
Inoculation: Prepare a standardized microbial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[22]
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.[22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[22][26]
Workflow for MIC Determination
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key research area.[27] Cyanopyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[4][19] Simple in vitro assays, such as the inhibition of protein denaturation, provide a rapid and cost-effective method for initial screening.[28][29]
Data Presentation: In Vitro Anti-inflammatory Activity
Results can be expressed as the percentage of inhibition at a given concentration or as an IC50 value.
Table 3: Hypothetical Anti-inflammatory Activity of Cyanopyridine Derivatives
| Compound ID | Assay Method | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| CPD-07 | Protein Denaturation | 100 | 68.6 | 73.2 |
| CPD-08 | Protein Denaturation | 100 | 55.2 | 91.5 |
| CPD-09 | NO Production (LPS) | 50 | 72.1 | 34.8 |
| Diclofenac | Protein Denaturation | 100 | 80.6 | 62.1 |
Data is hypothetical but based on reported values.[30]
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[28][29]
Objective: To evaluate the in vitro anti-inflammatory activity of novel cyanopyridine derivatives by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
Test compounds
-
Bovine Serum Albumin (BSA), 5% w/v aqueous solution, or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (or 0.45 mL of BSA solution), 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 100 to 500 µg/mL).[28][29]
-
Control Preparation: Prepare a control mixture containing the same amount of albumin and PBS, but with 2 mL of distilled water instead of the test compound.[29]
-
Incubation: Incubate all mixtures at 37°C for 15-20 minutes.[28]
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[28]
-
Cooling: After heating, allow the mixtures to cool to room temperature.
-
Turbidity Measurement: Measure the turbidity (absorbance) of the solutions using a spectrophotometer at 660 nm.[28]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula:
-
% Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100
-
Relevant Signaling Pathway: LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages (like RAW 264.7 cells), leading to the production of pro-inflammatory mediators such as nitric oxide (NO) via the iNOS enzyme.[15][31]
Conclusion
The initial biological screening of novel cyanopyridine derivatives is a multifaceted process that provides essential data on their potential therapeutic applications. By employing a systematic workflow of robust in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising lead compounds. The clear and standardized presentation of quantitative data, coupled with detailed experimental protocols, ensures the reproducibility and comparability of results. The "hit" compounds identified in this primary screening phase serve as the foundation for more advanced preclinical studies, including mechanism of action elucidation, structure-activity relationship optimization, and in vivo efficacy testing, paving the way for the development of next-generation therapeutics.
References
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. A review: Biological activities of novel cyanopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pnrjournal.com [pnrjournal.com]
- 19. Anti-Inflammatory, Analgesic and Antimicrobial Activity Studies of Novel 4, 6-Disubstituted-2-Amino-3-Cyanopyridines - Int J Pharm Chem Anal [ijpca.org]
- 20. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 21. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]
- 27. researchgate.net [researchgate.net]
- 28. jddtonline.info [jddtonline.info]
- 29. medwinpublishers.com [medwinpublishers.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: A Comprehensive Review of 2-Amino-5-cyanopyridine and Its Analogs in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-5-cyanopyridine core is a versatile and highly sought-after scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have positioned it as a privileged structure in the design of potent and selective inhibitors of various biological targets. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this compound and its analogs, with a particular focus on their role in anticancer and anti-inflammatory drug discovery.
Synthesis and Chemical Properties
This compound is a white to off-white solid with a melting point of 163-165 °C.[1] It is slightly soluble in water but soluble in organic solvents such as DMSO and DMF.[1] The presence of the amino and cyano groups, along with the pyridine (B92270) ring, endows the molecule with multiple reactive sites, making it an ideal starting material for the synthesis of more complex heterocyclic systems.[1][2][3]
Several synthetic routes to this compound have been reported. One common method involves the cyanation of a 2-aminopyridine (B139424) derivative. For instance, it can be synthesized from 2-amino-5-bromopyridine (B118841) and zinc cyanide.[4] Another approach starts from 2-aminopyridine, which is nitrated to 5-nitro-2-aminopyridine and subsequently converted to the target molecule. An alternative strategy involves the construction of the pyridine ring itself, introducing the amino and cyano groups during the process.[1]
A variety of analogs can be synthesized through multicomponent reactions, which are efficient one-pot procedures that combine three or more reactants.[3] For example, 2-amino-3-cyanopyridine (B104079) derivatives can be prepared by the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate.
Applications in Drug Discovery
The this compound scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory effects.[5]
Anticancer Activity
A significant area of research has focused on the development of this compound analogs as potent anticancer agents.[2][6] These compounds have shown remarkable efficacy in inhibiting various cancer cell lines, including those of the breast, liver, and pancreas.[6][7] The mechanism of action often involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition:
The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[8] Analogs of this compound have been successfully designed to target several important kinases implicated in cancer:
-
VEGFR-2 and HER-2: Certain cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[7] This dual inhibition is a promising strategy to combat tumor growth and angiogenesis.
-
Pim-1 Kinase: Cyanopyridine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[9]
Other Therapeutic Applications
Beyond cancer, this compound derivatives have shown potential in other therapeutic areas:
-
Anti-inflammatory Agents: These compounds are being investigated for their anti-inflammatory properties.[2]
-
Agrochemicals: The scaffold is also utilized in the development of herbicides and pesticides.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative analogs from the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | [11][12] |
| Molar Mass | 119.12 g/mol | [1][11][12] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 163 - 165 °C | [1] |
| Solubility | Slightly soluble in water, soluble in DMSO, DMF | [1] |
Table 2: Biological Activity of Selected this compound Analogs as Kinase Inhibitors
| Compound | Target Kinase(s) | Cell Line | IC₅₀ (µM) | Reference |
| Pyridone 5a | VEGFR-2 / HER-2 | MCF-7 | 1.77 ± 0.1 | [7] |
| Pyridone 5e | VEGFR-2 / HER-2 | MCF-7 | 1.39 ± 0.08 | [7] |
| Cyanopyridine 11a | - | A-549 | 9.24 | [6] |
| Cyanopyridine 16a | - | HepG-2 | 6.45 | [6] |
| Cyanopyridine 4d | Pim-1 | - | 0.46 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine
This procedure describes the nitration of 2-aminopyridine, a key intermediate in one of the synthetic routes to this compound.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice water
Procedure:
-
Dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane in a reaction vessel with stirring.
-
Slowly add a mixed acid solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition should take approximately 1 hour.
-
After the addition is complete, continue the reaction for 12 hours. The color of the reaction liquid will change from light yellow to red wine.
-
Cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.
-
The organic layer is separated and the 1,2-dichloroethane is recovered under reduced pressure.
-
The residue is then poured into ice water to precipitate a dark yellow solid.
-
The precipitate is filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a target kinase.
Materials:
-
Test compounds (analogs of this compound)
-
Recombinant kinase enzyme (e.g., VEGFR-2, HER-2, Pim-1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the substrate, and the kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow in their development.
Conclusion
This compound and its analogs represent a highly valuable and versatile class of compounds in the field of drug discovery. Their synthetic accessibility and the ability to modulate their structure to achieve desired biological activities have led to their emergence as privileged scaffolds. The continued exploration of this chemical space, particularly in the context of kinase inhibition, holds significant promise for the development of novel and effective therapies for cancer and other diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further exploit the potential of this remarkable molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Four Phases of the Drug Development and Discovery Process - CD Genomics [bioinfo.cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. HER2 signaling drives DNA anabolism and proliferation through SRC-3 phosphorylation and E2F1-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. nebiolab.com [nebiolab.com]
- 10. pnas.org [pnas.org]
- 11. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 12. HER2 amplification in tumors activates PI3K/Akt signaling independent of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties including melting point and appearance of 2-Amino-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Amino-5-cyanopyridine, a key intermediate in the synthesis of pharmaceuticals.[1][2] The document outlines its appearance and melting point, supported by generalized experimental protocols for their determination. A conceptual workflow illustrates its application in the drug discovery process.
Core Physical Properties
This compound is a solid organic compound at room temperature. Its key physical characteristics are summarized in the table below.
| Property | Value |
| Appearance | White to light yellow or brown crystalline powder. |
| Melting Point | 158 - 165 °C |
Experimental Protocols
While specific experimental documentation for the determination of this compound's physical properties is not publicly available, the following are detailed, standard methodologies for ascertaining the melting point and appearance of a crystalline solid.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.[3]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample until a small amount of the solid is packed into the closed end, typically to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[5]
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4][5]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3][5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]
Assessment of Appearance
The appearance of a chemical compound is a fundamental physical property that is determined through visual inspection.
Apparatus:
-
Spatula
-
White viewing surface (e.g., a watch glass or ceramic tile)
-
Adequate lighting source
Procedure:
-
Sample Preparation: A small, representative sample of this compound is transferred onto a clean, white viewing surface using a spatula.
-
Visual Inspection: The sample is observed under good lighting conditions. The color, form (e.g., crystalline, powder), and any other notable characteristics are recorded.[6] This initial visual assessment can provide a preliminary judgment of the material's purity.[7]
Application in Drug Discovery Workflow
This compound serves as a vital building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The following diagram illustrates a conceptual workflow where this compound is utilized in a drug discovery pipeline.
References
Methodological & Application
Efficient One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] These compounds are crucial intermediates in the preparation of various heterocyclic systems.[2] The protocols outlined below focus on modern, efficient, and often environmentally friendly methodologies, including the use of novel catalysts and solvent-free or microwave-assisted conditions.
Introduction
2-Amino-3-cyanopyridine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. They have been identified as inhibitors of IKK-β, A2A adenosine (B11128) receptor antagonists, and potent inhibitors of HIV-1 integrase.[1][2] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the use of toxic solvents, and low yields.[3] The development of efficient one-pot, multicomponent reactions (MCRs) has provided a more streamlined and sustainable approach to accessing these valuable molecules. This document details several effective protocols, presenting comparative data and a step-by-step experimental guide.
Comparative Data of One-Pot Synthesis Protocols
The following tables summarize quantitative data from various efficient one-pot synthesis protocols for 2-amino-3-cyanopyridine derivatives, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Catalyst and Condition Comparison for the Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Na₂CaP₂O₇ | Not specified | Solvent-free | 80 | 30 min | 94 | [4] |
| Zinc Zirconium Phosphate (ZPZn) | Not specified | Solvent-free | Not specified | Not specified | Good to Excellent | [5] |
| TBBDA | 0.05 g | Solvent-free | 100 | 45 min | 92 | [6] |
| PBBS | 0.05 g | Solvent-free | 100 | 60 min | 89 | |
| Copper Nanoparticles on Charcoal (Cu/C) | 2 mol% | Ethanol (B145695) | Reflux | 6 h | 92 | [7] |
| None (Microwave) | N/A | Solvent-free | Microwave Irradiation | 7-9 min | 72-86 | [2] |
| Fe₃O₄@THAM-Mercaptopyrimidine | Not specified | Solvent-free | 70 | Not specified | High | [8] |
TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)
Table 2: Substrate Scope for the Synthesis of 2-Amino-3-cyanopyridine Derivatives using Na₂CaP₂O₇ Catalyst under Solvent-Free Conditions at 80 °C [4]
| Aldehyde (ArCHO) | Ketone (R-CO-CH₃) | Product | Time (min) | Yield (%) |
| Benzaldehyde | Acetophenone (B1666503) | 2-Amino-4,6-diphenylnicotinonitrile | 30 | 94 |
| 4-Methylbenzaldehyde | Acetophenone | 2-Amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 35 | 92 |
| 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 30 | 93 |
| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 40 | 90 |
| 4-Nitrobenzaldehyde | Acetophenone | 2-Amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile | 45 | 88 |
| Benzaldehyde | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 40 | 89 |
Experimental Protocols
This section provides a detailed methodology for a representative, highly efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives using a nanostructured Na₂CaP₂O₇ catalyst under solvent-free conditions.[4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (B47326) (1.1 mmol)
-
Ketone (e.g., acetophenone or cyclohexanone) (1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (1.5 mmol)
-
Nanostructured Na₂CaP₂O₇ catalyst
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Thermometer
-
Apparatus for filtration
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of nanostructured Na₂CaP₂O₇.
-
Reaction Execution: Place the flask on a preheated hotplate stirrer and heat the mixture to 80 °C with continuous stirring. The reaction is carried out under solvent-free conditions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction (typically within 30-45 minutes), cool the reaction mixture to room temperature. Wash the solid residue with a small amount of cold water to remove ammonium acetate and the catalyst. The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: The structure and purity of the synthesized compounds can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, and by comparing their melting points with literature values.[4]
Visualizations
Diagram 1: General Reaction Mechanism
The following diagram illustrates the proposed mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. The reaction proceeds through a series of condensations and cyclization steps.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Diagram 2: Experimental Workflow
This diagram outlines the key steps involved in the experimental protocol for the synthesis of 2-amino-3-cyanopyridine derivatives.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The one-pot synthesis of 2-amino-3-cyanopyridine derivatives offers significant advantages over traditional methods, including higher efficiency, milder reaction conditions, and reduced environmental impact.[2][4] The use of heterogeneous catalysts, such as Na₂CaP₂O₇ and zinc zirconium phosphate, allows for easy recovery and reuse, further enhancing the sustainability of these protocols.[4][5] Microwave-assisted synthesis provides a rapid and efficient alternative for accessing these important heterocyclic compounds.[2] The methodologies and data presented here provide a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel therapeutic agents.
References
- 1. ijpsr.com [ijpsr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
The Versatility of 2-Amino-5-cyanopyridine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and among its numerous derivatives, 2-amino-5-cyanopyridine stands out as a highly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic cyano group, coupled with the inherent aromaticity of the pyridine ring, provides a rich platform for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols to highlight the utility of this compound in the discovery of novel therapeutics, with a focus on anticancer, antibacterial, and anti-inflammatory agents.
Application Notes
This compound serves as a crucial intermediate in the synthesis of a multitude of heterocyclic compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored as potent inhibitors of various enzymes and modulators of critical signaling pathways implicated in a range of diseases.
Anticancer Applications
A primary application of this compound in drug discovery is in the development of kinase inhibitors for cancer therapy.[2] Kinases are pivotal enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine (B139424) core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.
-
Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Derivatives of this compound have been synthesized that exhibit potent inhibitory activity against Pim-1 kinase, leading to apoptosis in cancer cells.
-
VEGFR-2 and HER-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. The this compound scaffold has been successfully utilized to develop dual inhibitors of these targets.
-
CDK4 Inhibitors: Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, and its inhibition is a validated strategy in cancer treatment. The structural features of this compound make it an excellent starting point for the design of potent and selective CDK4 inhibitors.
Antibacterial Applications
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. This compound derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]
Anti-inflammatory Applications
Chronic inflammation is a key component of many diseases, including autoimmune disorders and neurodegenerative diseases. Small molecules that can modulate inflammatory signaling pathways are of significant therapeutic interest.[1][6] Derivatives of this compound have been investigated as anti-inflammatory agents, with some compounds showing the ability to inhibit the production of pro-inflammatory cytokines.[7][8]
Quantitative Data
The following tables summarize the biological activities of representative this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) | Citation |
| Pim-1 Inhibitor 1 | Pim-1 | PC-3 (Prostate) | 0.13 | [9] |
| Pim-1 Inhibitor 2 | Pim-1 | DU-145 (Prostate) | 0.248 | [9] |
| VEGFR-2/HER-2 Inhibitor 1 | VEGFR-2 | MCF-7 (Breast) | 0.217 | [10] |
| VEGFR-2/HER-2 Inhibitor 1 | HER-2 | MCF-7 (Breast) | 0.168 | [10] |
| VEGFR-2/HER-2 Inhibitor 2 | VEGFR-2 | HepG2 (Liver) | 0.124 | [10] |
| VEGFR-2/HER-2 Inhibitor 2 | HER-2 | HepG2 (Liver) | 0.077 | [10] |
Table 2: Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Citation |
| Antibacterial 1 | Staphylococcus aureus | 0.039 | [4] |
| Antibacterial 1 | Bacillus subtilis | 0.039 | [4] |
| Antibacterial 2 | Escherichia coli | 64.5 | [3] |
| Antibacterial 3 | Bacillus subtilis | 64.5 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of substituted 2-amino-3-cyanopyridines is a one-pot, multi-component reaction.
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-disubstituted-3-cyanopyridines
This protocol is adapted from a procedure for the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives.[11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted acetophenone (B1666503) (1 mmol)
-
Ammonium (B1175870) acetate (B1210297) (8 mmol)
-
Ethanol (B145695) (20 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure 2-amino-4,6-disubstituted-3-cyanopyridine.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Biological Assays
Protocol 2: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific kinase, such as Pim-1 or VEGFR-2.[10][15][16][17]
Materials:
-
Recombinant kinase (e.g., Pim-1, VEGFR-2)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well or 96-well plate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In the wells of the assay plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizations
References
- 1. Targeting signaling pathways with small molecules to treat autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. scispace.com [scispace.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
Applications of 2-Amino-5-cyanopyridine in Medicinal Chemistry Research
Abstract: 2-Amino-5-cyanopyridine and its isomers, particularly 2-amino-3-cyanopyridines, are versatile scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their inherent reactivity and structural features allow for the construction of diverse heterocyclic systems with significant therapeutic potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this privileged scaffold for the discovery of novel therapeutic agents. The applications highlighted herein span across oncology, infectious diseases, and enzyme inhibition, with a focus on kinase, carbonic anhydrase, and microbial targets.
Application Notes
The this compound core is a key building block for a variety of heterocyclic compounds with demonstrated pharmacological activities. The presence of an amino group, a cyano group, and a pyridine (B92270) ring offers multiple reaction sites for chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.
Anticancer Agents
Derivatives of 2-aminocyanopyridine are prominent in the development of anticancer therapeutics, particularly as kinase inhibitors. The pyridine nitrogen and the amino group can form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a common feature in many kinase inhibitors.
-
Kinase Inhibitors: The scaffold has been successfully utilized to synthesize potent inhibitors of several kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[1] These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, Neratinib, an irreversible pan-HER kinase inhibitor, incorporates a cyanopyridine moiety and has shown efficacy in HER-2-positive breast cancer.[1]
-
Cytotoxic Agents: Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from 2-amino-3-cyanopyridines have exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT116 (colon), and Huh7 (liver).[1][2] These compounds often induce apoptosis and can arrest the cell cycle in cancer cells.
Enzyme Inhibitors
Beyond kinases, the 2-aminocyanopyridine scaffold has been employed to target other classes of enzymes.
-
Carbonic Anhydrase Inhibitors: 2-Amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II.[3][4] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
Antimicrobial Agents
The versatility of the 2-aminocyanopyridine scaffold extends to the development of agents targeting microbial pathogens.
-
Antibacterial and Antifungal Agents: Various derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5] The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Data
The following tables summarize the biological activities of representative compounds derived from the 2-aminocyanopyridine scaffold.
Table 1: Anticancer Activity of 2-Aminocyanopyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 5a | VEGFR-2/HER-2 | MCF-7 | 1.77 | [1] |
| HepG2 | 2.71 | [1] | ||
| 5e | VEGFR-2/HER-2 | MCF-7 | 1.39 | [1] |
| 6b | VEGFR-2/HER-2 | HepG2 | 2.68 | [1] |
| Compound 4 | PIM-1 | MCF-7 | 0.57 | [2] |
| HepG2 | 1.13 | [2] | ||
| Compound 11 | PIM-1 | MCF-7 | 1.31 | [2] |
| HepG2 | 0.99 | [2] |
Table 2: PIM-1 Kinase Inhibitory Activity
| Compound ID | IC50 (nM) | % Inhibition | Reference |
| Compound 4 | 11.4 | 97.8 | [2] |
| Compound 10 | 17.2 | 94.6 | [2] |
| Staurosporine | 16.7 | 95.6 | [2] |
Table 3: Carbonic Anhydrase Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| 5b | hCA I | 34 | [4] |
| 5d | hCA I | 33 | [4] |
| hCA II | 56 | [4] |
Experimental Protocols
Synthesis of 2-Amino-3-cyanopyridine Derivatives
Protocol 3.1.1: One-Pot Multicomponent Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines [6]
This protocol describes a general and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without a solvent.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aryl methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium (B1175870) acetate (B1210297) (3 mmol)
-
Ethanol (B145695) (95%)
-
25 mL dry flask
-
Microwave oven with refluxing equipment
Procedure:
-
Place the aromatic aldehyde, aryl methyl ketone, malononitrile, and ammonium acetate in a 25 mL dry flask.
-
Connect the flask to the refluxing equipment in the microwave oven.
-
Irradiate the mixture for 7-9 minutes.
-
After the reaction is complete, wash the mixture with 2 mL of ethanol.
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Protocol 3.1.2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 2-Amino-3-cyanopyridines [7]
This protocol details the cyclization of 2-amino-3-cyanopyridines with formamide (B127407) to yield pyrido[2,3-d]pyrimidines.
Materials:
-
2-Amino-3-cyanopyridine derivative (1 mmol)
-
Formamide (10 mL)
-
Reflux apparatus
Procedure:
-
A mixture of the 2-amino-3-cyanopyridine derivative in formamide is heated under reflux for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol) to give the pure pyrido[2,3-d]pyrimidine derivative.
Biological Assays
Protocol 3.2.1: MTT Cytotoxicity Assay [6]
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3.2.2: In Vitro PIM-1 Kinase Assay
This protocol describes a method to evaluate the inhibitory activity of compounds against PIM-1 kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations or 5% DMSO (for control).
-
Add 2 µL of PIM-1 kinase solution.
-
Add 2 µL of a mixture of the PIM-1 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 3.2.3: Carbonic Anhydrase Inhibition Assay [3]
This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound at various concentrations. A known inhibitor like acetazolamide (B1664987) should be used as a positive control, and DMSO as a vehicle control.
-
Add the carbonic anhydrase solution to each well (except for the blank).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode at regular intervals for 10-20 minutes.
-
The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the medicinal chemistry applications of this compound.
Caption: VEGFR-2 Signaling Pathway.
Caption: HER-2 Signaling Pathway.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of 2-Amino-5-cyanopyridine Derivatives as Potential Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of potential anti-cancer agents based on the 2-amino-5-cyanopyridine scaffold. This privileged heterocyclic structure is a key building block in medicinal chemistry, with derivatives showing promising activity against a range of cancer cell lines.[1][2] The protocols outlined below are compiled from established research and are intended to serve as a comprehensive guide for researchers in the field of oncology drug discovery.
Introduction to the this compound Scaffold
The this compound moiety is a versatile scaffold in drug design, known to be a crucial intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] In the context of oncology, these compounds have been investigated as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer cell proliferation, survival, and migration.[5][6][7]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anti-cancer activity of various this compound and related cyanopyridine derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug required for 50% inhibition of cell growth), providing a quantitative measure of cytotoxic potency.
Table 1: Cytotoxicity of 2,4-diaminopyrimidine-5-carbonitrile (B135015) and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide Derivatives [5]
| Compound | MCF-7 (Breast) IC50 (µM) | C33A (Cervical) IC50 (µM) | KB (Oral) IC50 (µM) | DU-145 (Prostate) IC50 (µM) |
| 6 | Potent Activity | Potent Activity | Potent Activity | Potent Activity |
| 11 | Potent Activity | Potent Activity | Potent Activity | Potent Activity |
| Doxorubicin | Reference | Reference | Reference | Reference |
| Erlotinib | Reference | Reference | Reference | Reference |
Note: The original paper describes the activity as "potent" without providing specific numerical IC50 values in the abstract. Compounds 6 and 11 were highlighted as the most active.
Table 2: Cytotoxicity of (+)-nopinone-based 2-amino-3-cyanopyridines [8]
| Compound | A549 (Lung) IC50 (µmol/L) | MKN45 (Gastric) IC50 (µmol/L) | MCF7 (Breast) IC50 (µmol/L) |
| 4f | 23.78 | 67.61 | 53.87 |
| 4j | Promising Activity | Promising Activity | Promising Activity |
| 4k | Promising Activity | Promising Activity | Promising Activity |
Table 3: Cytotoxicity of 3-Cyanopyridine Derivatives [9]
| Compound | PC-3 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| 4d | 53 | 30 | 66 |
| 5c | Promising Activity | Promising Activity | Promising Activity |
| 5e | More potent than 5-FU | More potent than 5-FU | More potent than 5-FU |
| 6e | 35.9 | 23.4 | 40.3 |
| 5-FU | Reference | Reference | Reference |
Table 4: Cytotoxicity of Cyanopyridinone and Cyanopyridine Derivatives [10][11]
| Compound | HepG-2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 4c | 8.02 ± 0.38 | 7.15 ± 0.35 | Promising Activity | Promising Activity |
| 4d | 6.95 ± 0.34 | 8.35 ± 0.42 | Promising Activity | Promising Activity |
| 5-FU | 9.42 ± 0.46 | 8.01 ± 0.39 | Reference | Reference |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a generalized procedure based on the multi-component reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[4][8][12]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (e.g., (+)-nopinone) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (B145695) (10 mL)
-
Catalyst (e.g., ytterbium triflate, optional) (0.05 mmol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the ketone (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
If a catalyst is used, add it to the mixture.
-
Stir the reaction mixture at room temperature or reflux for the time specified in the literature (typically 2-12 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][8]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.[8][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Doxorubicin or 5-FU) in the complete growth medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference drug).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Biological Evaluation Workflow
Caption: Standard workflow for evaluating the in vitro cytotoxicity of synthesized compounds.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4214-73-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Designing and Synthesizing Enzyme Inhibitors with 2-Amino-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-5-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the design and synthesis of potent and selective enzyme inhibitors. Its unique electronic properties and hydrogen bonding capabilities allow for targeted interactions with the active sites of various enzymes, making it a valuable starting point for drug discovery campaigns. This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of enzyme inhibitors based on the this compound core. The focus is on key enzyme targets implicated in diseases such as cancer, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), Pim-1 Kinase, and Carbonic Anhydrases (CAs).
Design Principles for this compound Based Inhibitors
The 2-amino group and the 5-cyano group of the pyridine (B92270) ring are key pharmacophoric features that can be strategically utilized to achieve potent and selective enzyme inhibition. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. The pyridine ring itself can participate in π-stacking interactions with aromatic residues in the enzyme's active site.
Logical Workflow for Inhibitor Design
Caption: A logical workflow for the design and development of this compound based enzyme inhibitors.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of substituted 2-amino-3-cyanopyridine (B104079) derivatives is a one-pot multi-component reaction.[1][2] This approach offers advantages such as high atom economy, reduced reaction times, and often high yields.[1][2] Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate these reactions significantly.[1]
General Protocol for One-Pot Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (B145695) (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.
-
If conducting the reaction under conventional heating, add ethanol as a solvent and equip the flask with a reflux condenser.
-
Stir the mixture at reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
For microwave-assisted synthesis, place the reaction mixture in a sealed microwave vial and irradiate at a suitable power and temperature for 10-30 minutes.[1]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of 2-amino-cyanopyridine derivatives.
Application Notes: Targeting Specific Enzymes
Kinase Inhibitors (VEGFR-2, HER-2, Pim-1)
The 2-amino-cyanopyridine scaffold has been successfully employed in the development of inhibitors for several protein kinases involved in cancer progression.
Derivatives of 2-amino-3-cyanopyridine have shown potent inhibitory activity against VEGFR-2 and HER-2, which are key drivers of angiogenesis and tumor cell proliferation.
VEGF Signaling Pathway
Caption: A simplified representation of the VEGF signaling pathway leading to cell proliferation.[3][4][5][6][7]
HER-2 Signaling Pathway
Caption: An overview of the HER-2 signaling pathway, which is activated through heterodimerization.[8][9][10][11][12]
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. 2-Amino-cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.
Pim-1 Signaling Pathway
Caption: A simplified diagram of the Pim-1 kinase signaling pathway.[13][14][15][16][17]
Carbonic Anhydrase Inhibitors
Certain 2-amino-3-cyanopyridine derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of 2-amino-cyanopyridine derivatives against protein kinases like VEGFR-2, HER-2, and Pim-1. Commercially available kits are often used for these assays.
Materials:
-
Recombinant kinase (VEGFR-2, HER-2, or Pim-1)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (2-amino-cyanopyridine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Luminometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the wells of the assay plate, add the test compound dilutions, positive control, and a vehicle control (DMSO).
-
Add the recombinant kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C or room temperature for the recommended reaction time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, which is proportional to the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase I or II (hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetazolamide (B1664987) as a positive control
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in the Tris-HCl buffer.
-
In the wells of a 96-well plate, add the assay buffer, the test compound dilutions, positive control, and a vehicle control (DMSO).
-
Add the hCA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 5-10 minutes. The rate of increase in absorbance corresponds to the formation of p-nitrophenol.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 or Ki value from the dose-response curve.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected 2-amino-cyanopyridine derivatives against various enzyme targets as reported in the literature.
Table 1: Inhibitory Activity of 2-Amino-cyanopyridine Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5a | VEGFR-2 | 0.217 | [18] |
| 5e | VEGFR-2 | 0.124 | [18] |
| 5a | HER-2 | 0.168 | [18] |
| 5e | HER-2 | 0.077 | [18] |
| 4b | Pim-1 | 0.63 | [16] |
| 4c | Pim-1 | 0.61 | [16] |
| 4d | Pim-1 | 0.46 | [16] |
Table 2: Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives against Carbonic Anhydrases
| Compound ID | Target CA | Ki (µM) | Reference |
| 7d | hCA I | 2.84 | [10] |
| 7b | hCA II | 2.56 | [10] |
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. The synthetic accessibility of its derivatives, combined with their favorable interactions with various enzyme active sites, makes this scaffold a cornerstone in modern drug discovery. The protocols and data presented herein provide a comprehensive resource for researchers aiming to design, synthesize, and evaluate new enzyme inhibitors based on this promising chemical framework.
References
- 1. assaygenie.com [assaygenie.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cusabio.com [cusabio.com]
- 4. ClinPGx [clinpgx.org]
- 5. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. VEGF signaling pathway | Abcam [abcam.com]
- 7. biorbyt.com [biorbyt.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. PIM1 - Wikipedia [en.wikipedia.org]
- 15. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes: Preparation of Novel Fluorescent Probes from 2-Amino-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and application of novel fluorescent probes derived from 2-Amino-5-cyanopyridine. This class of compounds offers a versatile scaffold for the development of probes for various biological applications, including sensing and imaging.
Introduction
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with interesting photophysical properties. The presence of the amino group allows for facile derivatization, while the pyridine (B92270) ring and cyano group can be modified to tune the electronic and fluorescent properties of the resulting molecules. This document outlines the preparation of a novel fluorescent probe with Aggregation-Induced Emission (AIE) characteristics and discusses potential applications in pH sensing and bioorthogonal chemistry.
Data Presentation
The following table summarizes the photophysical properties of representative fluorescent probes based on the aminopyridine scaffold. It is important to note that the specific properties of a probe will depend on its exact chemical structure.
| Probe Derivative Class | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Phenyl-substituted aminopyridines | ~270 | ~480 | ~210 | ~0.30 - 0.45 | [1] |
| 2-amino-3-cyanopyridines | ~350-380 | ~400-450 | ~50-70 | Not Reported | [2] |
| Furo[2,3-b]pyridine-based (pH-sensitive) | ~335 | ~380 (acidic) | ~45 | Not Reported | |
| AIE-active pyrrole-nicotinonitrile | ~390 | ~485 | ~95 | Not Reported |
Experimental Protocols
Synthesis of a Novel Aggregation-Induced Emission (AIE) Probe
This protocol describes the synthesis of 6-((4-Cyano-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)nicotinonitrile, a fluorescent probe exhibiting aggregation-induced emission, from this compound.
Materials:
-
This compound
-
3-Cyano-1-methyl-4-methoxy-1H-pyrrole-2,5-dione
-
Methanol
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 3-cyano-1-methyl-4-methoxy-1H-pyrrole-2,5-dione in 20 mL of methanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution as a yellow solid.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to yield the final AIE probe.
Expected Yield: Approximately 32%
General Protocol for Solvatochromism Analysis
This protocol outlines a general procedure to evaluate the solvatochromic properties of a synthesized fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO, ethanol, methanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Prepare a series of dilute solutions (e.g., 10 µM) of the probe in each of the selected solvents.
-
Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λabs).
-
Record the fluorescence emission spectrum for each solution, exciting at the respective λabs. Determine the maximum emission wavelength (λem).
-
Analyze the shift in λabs and λem as a function of solvent polarity to characterize the solvatochromic behavior of the probe.
Signaling Pathways and Workflows
pH Sensing Mechanism
Fluorescent probes based on the 2-aminopyridine (B139424) scaffold can be designed to act as pH sensors. The nitrogen atom on the pyridine ring can be protonated under acidic conditions, which alters the electronic properties of the molecule and, consequently, its fluorescence emission.
Caption: pH-dependent fluorescence of a 2-aminopyridine-based probe.
Experimental Workflow for "Click-and-Probing"
The 2-amino group of this compound can be derivatized to introduce a bioorthogonal handle, such as an azide (B81097) or alkyne, enabling "click chemistry" ligation to target molecules. This workflow illustrates the labeling and detection of a target protein.
Caption: "Click-and-Probing" workflow using a 2-aminopyridine-based probe.[1]
Conclusion
This compound serves as a valuable and versatile platform for the development of novel fluorescent probes. Through straightforward synthetic modifications, probes with diverse functionalities, including aggregation-induced emission, pH sensitivity, and bioorthogonal reactivity, can be prepared. The detailed protocols and conceptual workflows provided in these application notes are intended to facilitate the exploration and application of this promising class of fluorescent molecules in various research and development settings.
References
2-Amino-5-cyanopyridine in the development of materials with optoelectronic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine and its derivatives have emerged as a versatile class of compounds in the development of advanced materials with promising optoelectronic properties. Their inherent electronic structure, characterized by an electron-donating amino group and an electron-withdrawing cyano group on a pyridine (B92270) scaffold, makes them excellent candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and particularly as sensitizers in dye-sensitized solar cells (DSSCs).[1] The ability to readily modify the core structure allows for fine-tuning of their photophysical and electrochemical properties, enabling the rational design of materials with tailored functionalities.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based materials in optoelectronics.
Applications in Optoelectronic Devices
The unique molecular architecture of this compound derivatives offers significant advantages in several optoelectronic applications:
-
Dye-Sensitized Solar Cells (DSSCs): The pyridine nitrogen atom and the cyano group can act as effective anchoring groups to the titanium dioxide (TiO₂) photoanode in DSSCs, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band.[2][4] The donor-π-acceptor (D-π-A) structure, which can be readily synthesized using the this compound moiety as the acceptor, allows for strong light absorption in the visible spectrum and efficient intramolecular charge transfer, both of which are crucial for high power conversion efficiencies.[2][5]
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine ring makes its derivatives suitable for use as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters in OLEDs.[6] By incorporating appropriate electron-donating groups, these compounds can also be designed as efficient emitters, particularly for blue electroluminescence.[7]
-
Fluorescent Probes: The inherent fluorescence of many this compound derivatives allows for their use as fluorescent probes in various chemical and biological sensing applications. Their emission properties are often sensitive to the local environment, enabling the detection of specific analytes or changes in physical parameters.[1]
Quantitative Data Summary
The following tables summarize key photophysical and electrochemical data for representative this compound derivatives reported in the literature.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| 18a | 301, 370 | 563 | 15461 | 0.41 | Not Specified | [2] |
| 18b | 239, 289, 356 | 507 | 7303 | 0.013 | Not Specified | [2] |
Table 2: Electrochemical Properties and Energy Levels of Selected this compound Derivatives
| Compound | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | E_g (eV) | Reference |
| 18a | 0.56 | -1.14 | -5.26 | -3.56 | 1.70 | [2] |
| 18b | 0.77 | -0.28 | -5.47 | -4.42 | 1.05 | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives under Microwave Irradiation
This protocol describes a rapid and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives using microwave-assisted organic synthesis (MAOS).[8]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (B47326) (2 mmol)
-
Ammonium (B1175870) acetate (B1210297) (3 mmol)
-
Ethanol (B145695) (for washing and recrystallization)
-
25 mL flask suitable for microwave synthesis
Equipment:
-
Microwave synthesizer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 25 mL microwave reaction flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in the microwave synthesizer and connect it to a reflux condenser.
-
Irradiate the reaction mixture for 7-9 minutes at a power level sufficient to maintain reflux.
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature.
-
Wash the cooled mixture with a small amount of ethanol (approximately 2 mL).
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol provides a general procedure for the fabrication of a DSSC using a this compound-based dye as the sensitizer.[9]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
This compound derivative dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile (B52724) and tert-butanol)
-
Liquid electrolyte (e.g., 0.5 M lithium iodide and 0.05 M iodine in acetonitrile)
-
Platinum-coated counter electrode
-
Spacer (e.g., Parafilm or Scotch tape)
-
Ethanol and acetonitrile for cleaning and rinsing
Equipment:
-
Doctor blade or screen printer for TiO₂ deposition
-
Hot plate or furnace for sintering
-
Dipping chamber or bath for dye sensitization
-
Binder clips
Procedure:
-
Photoanode Preparation: a. Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol. b. Apply a layer of TiO₂ paste onto the conductive side of an FTO slide using the doctor blade or screen-printing technique. c. Sinter the TiO₂-coated slide on a hot plate or in a furnace at approximately 450-500 °C for 30 minutes to create a mesoporous film. d. Allow the TiO₂ electrode to cool to room temperature.
-
Dye Sensitization: a. Immerse the cooled TiO₂ electrode into the this compound dye solution. b. Keep the electrode in the dye solution for a sufficient time (typically 12-24 hours) to ensure complete dye adsorption. c. After sensitization, rinse the dye-coated electrode with ethanol or acetonitrile to remove any non-adsorbed dye molecules.
-
Assembly of the DSSC: a. Place a spacer on the dye-sensitized TiO₂ electrode. b. Place the platinum-coated counter electrode on top of the spacer, with the conductive side facing the TiO₂ film. c. Introduce a few drops of the liquid electrolyte into the space between the two electrodes through pre-drilled holes in the counter electrode or from the side. Capillary action will fill the space. d. Secure the assembly using binder clips.
-
Characterization: a. Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²). b. From the I-V curve, determine the short-circuit current (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the fabrication and characterization of a DSSC.
Caption: Structure-property-performance relationships for this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. www3.nd.edu [www3.nd.edu]
Application Notes and Protocols: Reaction of 2-Amino-5-cyanopyridine with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine is a versatile heterocyclic building block in medicinal chemistry. Its reaction with nucleophiles, such as hydrazine (B178648), provides a direct route to fused heterocyclic systems of significant pharmacological interest. Specifically, the reaction with hydrazine hydrate (B1144303) leads to the formation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine. This scaffold is a known inhibitor of several protein kinases implicated in neurodegenerative diseases, making it a valuable lead structure in drug discovery programs, particularly for conditions like Alzheimer's disease.
Reaction Mechanism
The reaction of this compound with hydrazine proceeds via a nucleophilic addition to the nitrile group, followed by an intramolecular cyclization. This transformation is an example of a Thorpe-Ziegler reaction, which is a base-catalyzed intramolecular condensation of a dinitrile or, in this case, a molecule with functionalities that can form a cyclic enamine.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine, being a strong nucleophile, attacks the electrophilic carbon of the nitrile group in this compound.
-
Intermediate Formation: This attack forms a hydrazone-like intermediate.
-
Intramolecular Cyclization: The amino group on the pyridine (B92270) ring then attacks the imine carbon of the intermediate in an intramolecular fashion.
-
Aromatization: Subsequent proton transfers and tautomerization lead to the stable, aromatic 3,6-diamino-1H-pyrazolo[3,4-b]pyridine.
Application in Drug Development: Kinase Inhibition in Alzheimer's Disease
Derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several protein kinases that are key players in the pathology of Alzheimer's disease.[1] These kinases, including Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), are involved in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[2][3][4]
The inhibition of these kinases by pyrazolo[3,4-b]pyridine derivatives presents a promising therapeutic strategy to mitigate the progression of Alzheimer's disease.
Quantitative Data
The following table summarizes the inhibitory activity of a derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, against key protein kinases implicated in Alzheimer's disease.
| Kinase | IC₅₀ (µM) | Reference |
| DYRK1A | 11 | [1] |
| CDK5 | 0.41 | [1] |
| GSK-3 | 1.5 | [1] |
Experimental Protocols
The following is a generalized protocol for the synthesis of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine, adapted from procedures for similar substrates.
Objective: To synthesize 3,6-diamino-1H-pyrazolo[3,4-b]pyridine from this compound and hydrazine hydrate.
Materials:
-
This compound (6-aminonicotinonitrile)
-
Hydrazine hydrate (85% or higher)
-
Ethanol (B145695) or n-propanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or n-propanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-8 equivalents) to the solution. The reaction can be exothermic, so the addition may be done portion-wise or with cooling if necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure 3,6-diamino-1H-pyrazolo[3,4-b]pyridine.
Characterization Data (Expected):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆): Expected signals for aromatic protons on the pyridine and pyrazole (B372694) rings, as well as broad singlets for the two amino groups and the N-H of the pyrazole.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbon atoms of the fused heterocyclic system.
-
IR (KBr): Characteristic absorption bands for N-H stretching of the amino groups (around 3200-3400 cm⁻¹) and C=N/C=C stretching of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine (C₆H₇N₅, MW: 149.16 g/mol ).
Safety Precautions
-
Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction may be exothermic. Monitor the temperature during the addition of hydrazine.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease [frontiersin.org]
- 4. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Nucleophilic Aromatic Substitution on 2-Amino-5-cyanopyridine: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-amino-5-cyanopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined herein cover reactions with various nucleophiles, including amines, alkoxides, and thiolates, providing a foundational framework for the synthesis of a diverse range of substituted 2-aminopyridine (B139424) derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to functionalize this important heterocyclic scaffold.
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine (B92270) core, being inherently π-deficient, is particularly amenable to this type of transformation. The reactivity of the pyridine ring towards nucleophilic attack is further enhanced by the presence of strong electron-withdrawing groups. In the case of this compound, the cyano group at the 5-position serves as a potent activating group, facilitating the displacement of a leaving group on the pyridine ring. While a halogen is the most common leaving group in SNAr reactions, under certain conditions, other groups, including the cyano group itself, can be displaced.
This document focuses on protocols where a suitable leaving group is present on the this compound core, or in cases where the reaction conditions promote the displacement of a group on the pyridine ring. The methodologies provided are based on established principles of SNAr chemistry and adapted from protocols for structurally similar pyridine derivatives.
General Reaction Mechanism
The SNAr reaction on a substituted pyridine ring generally proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The presence of the electron-withdrawing cyano group is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols are generalized methodologies for the nucleophilic aromatic substitution on a this compound scaffold bearing a suitable leaving group (e.g., a halogen) at a position susceptible to nucleophilic attack. Researchers should note that optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary for specific substrates and nucleophiles.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes the substitution reaction with amine nucleophiles.
Materials:
-
Substituted this compound (e.g., 2-amino-6-chloro-5-cyanopyridine)
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc, NMP, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted this compound (1.0 eq) and the base.
-
Add the anhydrous polar aprotic solvent and stir the suspension.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80 °C and 150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Alkoxylation with Alcohols/Alkoxides
This protocol is for the synthesis of alkoxy-substituted 2-aminopyridines.
Materials:
-
Substituted this compound (e.g., 2-amino-6-chloro-5-cyanopyridine)
-
Alcohol (as solvent and nucleophile) or a pre-formed sodium alkoxide
-
Strong base (e.g., NaH, Na, K) if starting from an alcohol
-
Anhydrous alcohol solvent (corresponding to the alkoxide) or a polar aprotic solvent like DMF.
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure (using an alcohol and a strong base):
-
To a dry reaction flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add the strong base (e.g., NaH) in portions at 0 °C to generate the alkoxide in situ.
-
Stir the mixture until the base has fully reacted.
-
Add the substituted this compound.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the excess base by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Thiolation with Thiols
This protocol outlines the synthesis of thioether-substituted 2-aminopyridines.
Materials:
-
Substituted this compound (e.g., 2-amino-6-chloro-5-cyanopyridine)
-
Thiol (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMAc)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction flask under an inert atmosphere, combine the substituted this compound and the base in the anhydrous solvent.
-
Add the thiol to the mixture.
-
Heat the reaction to a temperature typically ranging from room temperature to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water to the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude material via column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for SNAr reactions on pyridine derivatives analogous to this compound. These data are intended to serve as a starting point for optimization.
Table 1: Amination of Halopyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K2CO3 | DMF | 120 | 12 | 85 |
| 2 | Benzylamine | Cs2CO3 | DMSO | 100 | 8 | 92 |
| 3 | Aniline | DBU | NMP | 150 | 24 | 75 |
| 4 | Pyrrolidine | K2CO3 | DMAc | 110 | 10 | 88 |
Table 2: Alkoxylation of Halopyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | Reflux | 6 | 95 |
| 2 | Sodium ethoxide | - | Ethanol | Reflux | 8 | 90 |
| 3 | Isopropanol | NaH | DMF | 80 | 12 | 78 |
| 4 | Phenol | K2CO3 | DMF | 100 | 16 | 82 |
Table 3: Thiolation of Halopyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | DMAc | 80 | 4 | 93 |
| 2 | Ethanethiol | Cs2CO3 | DMF | 60 | 6 | 87 |
| 3 | Benzyl mercaptan | K2CO3 | DMF | RT | 12 | 95 |
| 4 | 2-Mercaptoethanol | Et3N | Acetonitrile | 50 | 8 | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the SNAr reactions described in this document.
Caption: A typical experimental workflow for SNAr reactions.
Decision Tree for Reaction Condition Selection
This diagram provides a simplified decision-making process for selecting initial reaction conditions.
Caption: Decision tree for selecting initial SNAr conditions.
Conclusion
The protocols and data presented in this document offer a comprehensive starting point for researchers interested in the nucleophilic aromatic substitution of this compound derivatives. The inherent reactivity of this scaffold, imparted by the electron-withdrawing cyano group, allows for a wide range of transformations with various nucleophiles. While the provided conditions are based on analogous systems, they serve as a robust foundation for the development of specific and optimized procedures. The successful application of these methods will enable the synthesis of novel and diverse libraries of substituted 2-aminopyridines for applications in drug discovery, materials science, and beyond.
Application Notes and Protocols for the Scalable Synthesis of 5-Amino-2-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 5-amino-2-cyanopyridine, a key building block in the development of various pharmaceutical compounds. The described methods are based on established, high-yielding chemical transformations suitable for large-scale production.
I. Overview of Synthetic Strategies
The synthesis of 5-amino-2-cyanopyridine can be efficiently achieved through a multi-step process. The two primary scalable routes detailed below both commence from readily available starting materials and proceed through key intermediates.
Route 1 begins with the nitration of 2-aminopyridine (B139424), followed by diazotization to yield 2-hydroxy-5-nitropyridine (B147068). This intermediate is then halogenated and subsequently cyanated before the final reduction of the nitro group.
Route 2 offers an alternative pathway starting from 2-amino-5-bromopyridine, which is oxidized to 5-bromo-2-nitropyridine. This intermediate then undergoes cyanation, followed by reduction of the nitro group.
Both routes are designed to be robust and scalable, with considerations for industrial production, such as the avoidance of heavy metals where possible and the use of recoverable solvents.
II. Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of 5-amino-2-cyanopyridine, providing a clear comparison of the different scalable methods.
Table 1: Synthesis of 2-Hydroxy-5-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | CN112745259A |
| Key Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid, Sodium Nitrite (B80452) | CN112745259A |
| Reaction Type | Nitration and Diazotization (One-Pot) | CN112745259A |
| Yield | 58.1% | CN112745259A |
| Purity | Not Specified | |
| Scale | 110.0 kg of 2-aminopyridine | CN112745259A |
Table 2: Synthesis of 5-Bromo-2-nitropyridine
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyridine | chemicalbook |
| Key Reagents | Dihydrogen Peroxide, Acetone/Water | chemicalbook |
| Reaction Type | Oxidation | chemicalbook |
| Yield | 92.8% | chemicalbook |
| Purity | 99.4% (by HPLC) | chemicalbook |
| Scale | 173 g of 2-amino-5-bromopyridine | chemicalbook |
Table 3: Cyanation of Halopyridines
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-2-fluoro-5-trifluoromethylpyridine | US6921828B2 |
| Key Reagents | Potassium Cyanide, Aliquat 336 (Phase Transfer Catalyst) | US6921828B2 |
| Reaction Type | Nucleophilic Aromatic Substitution | US6921828B2 |
| Yield | 90% | US6921828B2 |
| Purity | 98% | US6921828B2 |
| Scale | 199.5 g of starting material | US6921828B2 |
III. Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments in the scalable synthesis of 5-amino-2-cyanopyridine.
Protocol 1: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine
This protocol is adapted from a patented large-scale synthesis.[1]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite
-
Ammonia (B1221849) Water
-
Ice Water
-
1000L Reaction Kettle
Procedure:
-
Charge the 1000L reaction kettle with concentrated sulfuric acid (1.1 tons).
-
In batches, add 2-aminopyridine (110.0 kg, 1170.2 mol) to the sulfuric acid, maintaining the temperature between 10-20 °C.
-
Add concentrated nitric acid (102.1 kg, 1053.1 mol) to the reaction mixture.
-
Heat the reaction mixture to 45-50 °C and maintain for 4-5 hours.
-
Prepare a separate vessel with 1.1 tons of ice water.
-
Slowly transfer the reaction solution into the ice water, ensuring the temperature is maintained between 0-10 °C.
-
Prepare an aqueous solution of sodium nitrite (121.1 kg, 1755.3 mol) and add it dropwise to the reaction mixture.
-
After the addition is complete, add ammonia water (660 kg) dropwise to adjust the acid concentration of the reaction solution to 25-30%.
-
Discharge the mixture and centrifuge to collect the solid.
-
Dry the solid to obtain 2-hydroxy-5-nitropyridine (95.2 kg, 58.1% yield).
Protocol 2: Synthesis of 2-Bromo-5-nitropyridine (B18158)
This protocol describes the bromination of 2-hydroxy-5-nitropyridine. A common method for this transformation is treatment with a brominating agent such as phosphorus oxybromide.
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus Oxybromide (POBr₃)
-
Inert Solvent (e.g., Toluene)
-
Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, suspend 2-hydroxy-5-nitropyridine in an inert solvent.
-
Cool the mixture in an ice bath.
-
Carefully add phosphorus oxybromide portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by carefully pouring it over ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-nitropyridine.
Protocol 3: Cyanation of 2-Bromo-5-nitropyridine
This protocol is based on a patented industrial process for the cyanation of a halopyridine.[2]
Materials:
-
2-Bromo-5-nitropyridine
-
Potassium Cyanide
-
Aliquat 336 (tricaprylylmethylammonium chloride)
-
Water
-
Sodium Chloride Solution
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium cyanide (1.0 to 1.1 molar equivalents) in water.
-
In a separate vessel, charge 2-bromo-5-nitropyridine and Aliquat 336 (1 to 5 mol %).
-
With stirring, add the potassium cyanide solution to the mixture of the halopyridine and catalyst at 30 °C over a period of 1 hour.
-
Maintain the reaction temperature at 30 °C for 4 hours, or until HPLC analysis indicates less than 1% of the starting material remains.
-
Separate the lower organic phase and wash it with aqueous sodium chloride solution.
-
Distill the organic phase to obtain 2-cyano-5-nitropyridine.
Protocol 4: Reduction of 2-Cyano-5-nitropyridine to 5-Amino-2-cyanopyridine
This protocol describes a general method for the selective reduction of a nitro group in the presence of a cyano group.
Materials:
-
2-Cyano-5-nitropyridine
-
Iron Powder
-
Ammonium (B1175870) Chloride
-
Water
-
Celite
Procedure:
-
To a stirred solution of 2-cyano-5-nitropyridine in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 5-amino-2-cyanopyridine.
IV. Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathway for 5-amino-2-cyanopyridine starting from 2-aminopyridine.
Caption: Experimental workflow for the cyanation of 2-bromo-5-nitropyridine.
References
Troubleshooting & Optimization
Strategies for improving the reaction yield of 2-Amino-5-cyanopyridine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to improve the reaction yield and purity of 2-Amino-5-cyanopyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, particularly for the route starting from 2-aminopyridine (B139424).
Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate?
A1: Low yield can stem from several factors throughout the two-step synthesis (bromination and cyanation).
-
Bromination Step: Ensure the complete exclusion of water, as the brominating agent (e.g., Phenyltrimethylammonium (B184261) tribromide) is moisture-sensitive. Incomplete reaction can leave unreacted 2-aminopyridine, which can complicate the subsequent cyanation and purification steps. Verify the purity of your starting material and solvent.
-
Cyanation Step: The efficiency of the catalyst is paramount. If using a nickel or palladium catalyst, ensure it has not been deactivated by air or impurities. The choice of cyanide source (e.g., Zn(CN)₂, KCN, NaCN) and the solubility of the salt in your solvent system are critical. Inadequate temperature control can also lead to side reactions or catalyst decomposition.[1]
-
Workup & Purification: this compound is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and dichloromethane.[2] During aqueous workup, product loss can occur. Ensure proper pH adjustment and sufficient extraction with an appropriate organic solvent. Hydrolysis of the cyano group to a carboxylic acid can occur under strong acidic or basic conditions, especially at elevated temperatures.[2]
Q2: I am observing multiple unexpected spots on my TLC plate after the cyanation reaction. What are the likely impurities?
A2: The formation of impurities is a common challenge.
-
Unreacted Starting Material: The most common impurity is unreacted 2-amino-5-bromopyridine (B118841). This indicates an inefficient or incomplete cyanation reaction.
-
Hydrolysis Product: As mentioned, the nitrile group (-CN) can be hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to harsh pH conditions or prolonged heating in the presence of water. This is a significant issue in humid conditions or during workup.[2]
-
Side-Chain Bromination: In the initial bromination step, while the 5-position is electronically favored, minor amounts of 3-bromo or 3,5-dibromo-2-aminopyridine can form, leading to corresponding cyanated impurities.
-
Catalyst-Derived Byproducts: In transition metal-catalyzed reactions, side reactions like homocoupling of the starting material can occur, leading to biaryl impurities.
Q3: The cyanation of 2-amino-5-bromopyridine is not proceeding to completion. How can I improve the conversion rate?
A3: To improve the conversion rate:
-
Catalyst & Ligand: Re-evaluate your catalytic system. For nickel-catalyzed reactions, the choice of ligand (e.g., triphenylphosphine) is crucial.[1] Ensure you are using the correct catalyst loading (mol%). Sometimes, preparing the active catalyst in situ can improve reactivity.
-
Reaction Temperature: Cyanation reactions often require elevated temperatures (e.g., 60-120°C) to proceed at a reasonable rate.[1][3] Carefully increase the temperature while monitoring for potential byproduct formation.
-
Solvent: The choice of a polar aprotic solvent like acetonitrile (B52724), DMF, or sulfolane (B150427) is typical for cyanation reactions as it helps dissolve the reagents and facilitate the reaction.[1][3] Ensure your solvent is anhydrous.
-
Cyanide Source: The reactivity can depend on the cyanide source. Zinc cyanide is often preferred as it is less toxic and can lead to cleaner reactions compared to alkali metal cyanides.
Q4: How do I avoid regioselectivity issues during the initial bromination of 2-aminopyridine?
A4: The amino group at the C2 position strongly directs electrophilic substitution to the C5 position. However, to maximize selectivity:
-
Choice of Brominating Agent: Using a milder, more selective brominating agent like Phenyltrimethylammonium tribromide can reduce the formation of over-brominated byproducts compared to harsher reagents like liquid bromine.[4]
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 25-30°C) can help prevent side reactions.[5]
-
Stoichiometry: Use a precise molar ratio of the brominating agent to 2-aminopyridine (typically 1.0 to 1.1 equivalents) to avoid di-substitution.[4][5]
Key Synthesis Pathway & Workflow
The most robust and commonly cited laboratory-scale synthesis proceeds via a two-step route from 2-aminopyridine.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide for selective bromination.[4][5]
-
Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4g, 0.1 mol) and chloroform (300 ml).
-
Reagent Addition: Stir the mixture to dissolve the starting material. Once dissolved, add phenyltrimethylammonium tribromide (37.6g, 0.1 mol).
-
Reaction: Stir the reaction mixture at 30°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, wash the reaction mixture with a saturated sodium chloride solution (40 ml). Separate the organic layer. Wash the organic layer again with water (2 x 20 ml).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation to yield an oil.
-
Purification: Cool the resulting oil in an ice bath and add water to precipitate a solid. Collect the crude product by filtration. Recrystallize the solid from benzene (B151609) to obtain pure 2-amino-5-bromopyridine as a yellow solid. The expected yield is approximately 75-81%.[5]
Protocol 2: Synthesis of this compound
This protocol is based on a nickel-catalyzed cyanation method.[1]
-
Catalyst Preparation: In a 250 ml flask under a nitrogen atmosphere, add NiBr₂ (2.18 g, 10 mmol), triphenylphosphine (B44618) (10 g, 38 mmol), and zinc powder (1 g, 15.2 mmol) to anhydrous acetonitrile (100 ml). Stir the mixture at 60°C.
-
Reaction: To the catalyst mixture, add 2-amino-5-bromopyridine (from Protocol 1) and an appropriate cyanide source such as sodium cyanide (NaCN).
-
Monitoring: Continue stirring under nitrogen at 60°C. Monitor the reaction's progress using TLC or HPLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and filter to remove solids. The filtrate is then concentrated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data on Cyanation Reaction Conditions
Optimizing the cyanation step is critical for achieving high yields. Below is a summary of typical conditions for the cyanation of aryl halides, which can be adapted for 2-amino-5-bromopyridine.
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NiBr₂ / PPh₃ / Zn | NaCN | Acetonitrile | 60 | Not specified | [1] |
| CuCN / NaCN | Sulfolane | 160 | ~70% | [3] | |
| Pd/C | K₄[Fe(CN)₆] | Various | 120-140 | 80-95% | |
| CuI / Ligand | KCN | Dioxane | 110 | >90% |
Note: Yields are highly substrate-dependent and the above table serves as a general guide for condition screening.
Troubleshooting Workflow
This decision tree can help diagnose and resolve common issues leading to low reaction yields.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pipzine-chem.com [pipzine-chem.com]
- 3. Preparation method for 2-cyano-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
Effective purification techniques for isolating high-purity 2-Amino-5-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of 2-Amino-5-cyanopyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most effective techniques for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing soluble and some colored impurities, while column chromatography is highly effective for separating the desired compound from impurities with different polarities.
Q2: What is the recommended solvent for the recrystallization of this compound?
A2: Ethanol (B145695) is a frequently recommended solvent for the recrystallization of this compound due to the compound's good solubility at high temperatures and lower solubility at room temperature in this solvent.[1] A mixed solvent system, such as dichloromethane (B109758) (DCM) and n-hexane, can also be effective.
Q3: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A3: For column chromatography, silica (B1680970) gel is a suitable stationary phase. A common mobile phase is ethyl acetate (B1210297) or a mixture of n-hexane and ethyl acetate.[2] The polarity of the mobile phase can be adjusted to achieve optimal separation.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is a good starting point for analysis.[3][4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[5][6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6][7] |
| "Oiling out" (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][8]- Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| Product is still colored after recrystallization | - Presence of colored impurities that are not effectively removed by a single recrystallization. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[8] |
| Low recovery yield | - Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.- Premature crystallization during hot filtration.- Rinsing the collected crystals with a solvent that is too warm. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities | - The polarity of the mobile phase is too high or too low. | - Adjust the solvent polarity. If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of n-hexane). If they are eluting too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| The compound is not eluting from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| Cracking or channeling of the silica gel bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Inconsistent elution profile (streaking or tailing of bands) | - The sample was not loaded onto the column in a concentrated band.- The column is overloaded. | - Dissolve the sample in a minimal amount of the mobile phase before loading it onto the column.- Use an appropriate amount of sample for the size of the column. |
Quantitative Data Summary
The following table provides a general expectation of purity levels that can be achieved with each purification technique. Actual results may vary depending on the initial purity of the crude product and the optimization of the experimental conditions.
| Purification Technique | Typical Purity Achieved |
| Single Recrystallization | > 98% |
| Column Chromatography | > 99% |
| Combined Recrystallization and Column Chromatography | > 99.5% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in n-hexane.
-
Dissolve the crude this compound in a minimal amount of a 1:1 mixture of n-hexane and ethyl acetate.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [wiredchemist.com]
Overcoming challenges in the reduction of nitro groups for cyanopyridine synthesis
Topic: Overcoming Challenges in the Reduction of Nitro Groups for Cyanopyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of aminocyanopyridines via the reduction of nitro-cyanopyridines.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation (e.g., H₂/Pd/C) is giving low yields or a complex mixture. What's going wrong?
A1: This is a common challenge. While catalytic hydrogenation is powerful, it can be too reactive for substrates containing multiple reducible functional groups like cyanopyridines. Several issues may arise:
-
Over-reduction: The high activity of catalysts like Palladium on Carbon (Pd/C) can lead to the reduction of the cyano group to an aminomethyl group or even hydrogenation of the pyridine (B92270) ring itself.
-
Catalyst Poisoning: Pyridine derivatives, especially those with sulfur-containing impurities, can act as poisons to precious metal catalysts, reducing their activity and leading to incomplete reactions.
-
Poor Chemoselectivity: Achieving selective reduction of the nitro group without affecting the cyano moiety is difficult. This lack of selectivity often results in multiple byproducts, complicating purification. For sensitive substrates like 2-cyano-5-nitropyridine, methods such as dissolving metal reductions have proven more reliable and reproducible, especially at scale.
Q2: Which reducing agent offers the best selectivity for the nitro group in the presence of a cyano group?
A2: For enhanced chemoselectivity, milder reducing systems are generally preferred over catalytic hydrogenation.
-
Metal/Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in acidic media (SnCl₂/HCl) are excellent choices. These methods are known for their ability to selectively reduce aromatic nitro groups while leaving other functionalities like nitriles and esters intact.
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) with a catalyst (e.g., Pd/C, Raney Nickel) at controlled temperatures can also provide excellent selectivity. This method avoids the need for high-pressure hydrogen gas.
Q3: I'm using SnCl₂ for the reduction, but the workup is problematic due to heavy precipitation. How can I improve it?
A3: The formation of tin salts (e.g., Sn(OH)₂) upon basification is a well-known issue with SnCl₂ reductions. Here are some strategies to manage the workup:
-
pH Control: Tin hydroxides are amphoteric. While they precipitate at neutral pH, they can redissolve at very high pH (typically >12). Careful addition of a concentrated base like 30-40% NaOH may be required.
-
Filtration Aid: After basification, add a filter aid like Celite® to the slurry before filtration. This creates a more porous filter cake and prevents clogging.
-
Complexation: Some protocols suggest the use of tartaric acid or Rochelle's salt to chelate the tin ions and keep them in solution during workup.
-
Alternative Solvent System: Performing the reaction in ethanol (B145695) and then pouring the mixture into a large volume of ice water before careful neutralization with sodium bicarbonate can sometimes yield a more manageable precipitate.
Q4: Can I use Raney Nickel for this transformation? What are the main considerations?
A4: Yes, Raney Nickel (Raney Ni) is a versatile and cost-effective catalyst for nitro group reductions.
-
Selectivity: It can sometimes offer better chemoselectivity than palladium catalysts.
-
Safety: The primary concern with Raney Ni is its pyrophoric nature, especially when dry. It must be handled carefully under an inert atmosphere or as a slurry in a solvent like water or ethanol.
-
pH Sensitivity: Raney Ni should not be used under acidic conditions (pH < 5.5), as the nickel metal will dissolve, leading to rapid deactivation.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient Reagent: The molar equivalents of the reducing agent (e.g., Fe, SnCl₂) are too low. 2. Catalyst Deactivation: For catalytic methods, the catalyst may be poisoned or of low quality. 3. Low Temperature: The reaction may have a significant activation energy barrier. 4. Poor Solubility: The nitro-cyanopyridine substrate is not fully dissolved in the chosen solvent. | 1. Increase the molar equivalents of the reducing agent. For Fe/AcOH, 5-10 equivalents of iron are common. 2. Use fresh, high-quality catalyst. For transfer hydrogenation, ensure the hydrogen donor is fresh. 3. Gently heat the reaction mixture. Reductions with Fe/AcOH often benefit from heating to 50-80°C. 4. Change to a co-solvent system (e.g., Ethanol/Water, THF) to improve solubility. |
| Formation of Multiple Byproducts (Poor Selectivity) | 1. Over-reduction: The chosen method (especially H₂/Pd/C) is too harsh and is reducing the cyano group or pyridine ring. 2. Side Reactions: Intermediate nitroso and hydroxylamine (B1172632) species can condense to form azo or azoxy impurities. | 1. Switch to a milder, more chemoselective reducing system like Fe/AcOH , SnCl₂/HCl , or catalytic transfer hydrogenation with hydrazine . 2. Ensure efficient stirring and controlled temperature to minimize the accumulation of reactive intermediates. |
| Product is an Inseparable Tar or Polymer | 1. Reaction Conditions Too Harsh: High temperatures or strongly acidic/basic conditions can cause polymerization of the product or starting material. 2. Oxidation: The resulting aminopyridine may be unstable and prone to oxidative polymerization upon exposure to air, especially during workup. | 1. Reduce the reaction temperature. 2. Perform the workup and purification steps quickly and, if possible, under an inert atmosphere (N₂ or Ar). Use degassed solvents for extraction and chromatography. |
| Difficulty Isolating Product During Workup | 1. Emulsion Formation: Common during aqueous workup, especially with tin or iron salts. 2. Product Chelation: The aminopyridine product may chelate to metal byproducts, leading to poor recovery from the aqueous layer. | 1. Add |
Identifying and minimizing side reactions in 2-amino-3-cyanopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2-amino-3-cyanopyridine (B104079).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-3-cyanopyridine, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature.[1] |
| Ineffective Catalyst: The catalyst may be deactivated or not suitable for the specific substrates. | Ensure the catalyst is fresh and handled according to recommendations. Consider screening different catalysts, such as copper nanoparticles on charcoal or nanostructured Na2CaP2O7, which have been shown to be effective.[1][2] | |
| Suboptimal Solvent: The choice of solvent can significantly impact reaction efficiency. | Solvent-free conditions or high-boiling point polar aprotic solvents like ethanol (B145695) have been reported to give good yields.[2][3] Experiment with different solvents to find the optimal conditions for your specific reactants. | |
| Incorrect Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion. | Use a slight excess of malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) relative to the aldehyde and ketone to favor product formation. A typical ratio is 1:1:1.1:1.5 (aldehyde:ketone:malononitrile:ammonium acetate). | |
| Formation of a Yellow, Insoluble Precipitate | Self-condensation of Aldehyde (Knoevenagel Condensation): Aromatic aldehydes can undergo self-condensation in the presence of a base, leading to the formation of α,β-unsaturated aldehydes or ketones. | Control the addition rate of the aldehyde to the reaction mixture. Maintain a lower reaction temperature during the initial phase of the reaction. |
| Presence of Multiple Spots on TLC After Reaction | Formation of Michael Adducts: The intermediate α,β-unsaturated nitrile (from the Knoevenagel condensation of the aldehyde and malononitrile) can react with another molecule of malononitrile anion via a Michael addition, leading to byproducts. | Optimize the stoichiometry of the reactants. Using a slight excess of the aldehyde and ketone compared to malononitrile can minimize the presence of unreacted malononitrile available for side reactions. The reversibility of the Michael addition can sometimes be exploited by adjusting the reaction temperature and time.[4][5] |
| Aldol Condensation of Ketone: The ketone starting material can undergo self-condensation, especially under strongly basic conditions. | Use a milder base or a Lewis acid catalyst. Control the reaction temperature to minimize self-condensation. | |
| Difficulty in Product Purification/Crystallization | Presence of Oily Impurities: These may arise from incomplete reaction or the formation of low-molecular-weight side products. | Wash the crude product with a non-polar solvent like hexane (B92381) to remove oily impurities before recrystallization. Column chromatography may be necessary for highly impure products.[1] |
| Co-precipitation of Starting Materials: Unreacted starting materials may co-precipitate with the product. | Ensure the reaction has gone to completion by TLC monitoring. Choose a recrystallization solvent that has good solubility for the starting materials at elevated temperatures but poor solubility for the product upon cooling. | |
| Product Darkens Over Time | Oxidation of the Aminopyridine Ring: The 2-amino-3-cyanopyridine product can be susceptible to oxidation, especially if residual catalyst or impurities are present. | Ensure complete removal of the catalyst during workup. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the one-pot synthesis of 2-amino-3-cyanopyridine?
A1: The reaction typically proceeds through a series of condensation and cyclization steps. The key steps are:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile in the presence of a basic catalyst to form an α,β-unsaturated dinitrile intermediate.
-
Enamine Formation: The ketone reacts with ammonium acetate to form an enamine intermediate.
-
Michael Addition: The enamine adds to the α,β-unsaturated dinitrile in a Michael-type addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the final 2-amino-3-cyanopyridine product.
Q2: How critical is the choice of catalyst?
A2: The catalyst plays a crucial role in promoting the reaction and can significantly influence the yield and purity of the product. While various catalysts can be used, heterogeneous catalysts like copper nanoparticles on charcoal or nanostructured Na2CaP2O7 have been reported to be highly efficient, reusable, and lead to high yields with minimal side products under optimized conditions.[1][2]
Q3: Can this synthesis be performed under solvent-free conditions?
A3: Yes, several studies have reported the successful synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions, often with microwave irradiation.[3] This approach is considered environmentally friendly and can lead to shorter reaction times and high yields.
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions can vary depending on the specific reactants, catalyst, and solvent used. Temperatures typically range from 80°C to 120°C, and reaction times can be from 30 minutes to several hours.[2] Monitoring the reaction by TLC is the best way to determine the optimal time.
Q5: My product contains an impurity that I suspect is the corresponding nicotinamide. How can this happen and how can I avoid it?
A5: The nitrile group (-CN) of 2-amino-3-cyanopyridine can undergo hydrolysis to the corresponding amide (nicotinamide) if water is present in the reaction mixture, especially at elevated temperatures and in the presence of acidic or basic catalysts.[6][7] To minimize this, ensure all reactants and solvents are anhydrous and carry out the reaction under a dry, inert atmosphere.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of a 2-Amino-3-cyanopyridine Derivative
| Entry | Catalyst | Amount (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | - | 80 | 6 | No product | [1] |
| 2 | Cu/C | 2 | 80 | 6 | 71 | [1] |
| 3 | Na2CaP2O7 | 10 | 80 | 0.5 | 94 | [2] |
Table 2: Influence of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Chloroform | Reflux | 6 | 10 |[1] | | 2 | Acetonitrile | Reflux | 6 | 71 |[1] | | 3 | Ethanol | Reflux | 10-14 | 78-85 |[8] | | 4 | Solvent-free | 80 | 0.5 | 94 |[2] |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives using a Heterogeneous Catalyst:
A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., 0.02 g of Cu/C or 0.05 g of Na2CaP2O7) is placed in a round-bottom flask.[1][2] The reaction mixture is then heated under solvent-free conditions or in a suitable solvent (e.g., 5 mL of ethanol) at the desired temperature with stirring. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.[3]
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dau.url.edu [dau.url.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
Optimization of reaction conditions for synthesizing substituted cyanopyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing substituted cyanopyridine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted cyanopyridine derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in cyanopyridine synthesis can stem from several factors. Consider the following troubleshooting steps:
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Traditional methods using refluxing ethanol (B145695) can be inefficient.[1]
-
Catalyst: Employing a catalyst can significantly improve yields. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to increase yields to over 90%.[1] Solvent-free approaches using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also result in high yields (up to 95%).[1] For the synthesis of 2-amino-3-cyanopyridines, catalysts such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) have been used effectively.[2] Nanostructured diphosphate (B83284) Na2CaP2O7 has also been reported as an efficient heterogeneous catalyst.[3]
-
Solvent: Solvent-free conditions or the use of environmentally benign solvents like water are often advantageous, leading to shorter reaction times and simpler work-up procedures.[4][5]
-
Temperature: Optimizing the reaction temperature is critical. For example, in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using Na2CaP2O7, the highest yield (94%) was achieved at 80°C.[3][4]
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product's yield. Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize side reactions.[1][6]
-
Purity of Starting Materials: Impurities in the reagents can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.[6]
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Reaction Pathway Control: In multi-component reactions, the order of reagent addition can be critical to prevent the formation of undesired intermediates.[1]
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of corresponding amides or carboxylic acids.[7][8]
-
Polymerization: Cyanopyridines can sometimes polymerize, especially under harsh conditions or in the presence of certain catalysts.[7]
-
Temperature Control: Maintain strict control over the reaction temperature to avoid localized overheating, which can initiate polymerization.[7]
-
-
Michael Addition Side Products: In some synthetic routes, unintended Michael additions can occur.[6] Optimizing the stoichiometry of reactants and reaction conditions can help minimize these side products.
Q3: The purification of my substituted cyanopyridine derivative is challenging. What are some effective purification strategies?
A3: The basic nature of the pyridine (B92270) ring can sometimes complicate purification. Here are several techniques to consider:
-
Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly used solvent for recrystallizing 2-amino-3-cyanopyridine derivatives.[5]
-
Column Chromatography: Silica gel column chromatography is a versatile technique. To mitigate tailing, which can occur due to the basicity of pyridine, a small amount of a base like triethylamine (B128534) can be added to the eluent.[6]
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Acid-Base Extraction: This method can be used to separate the basic pyridine product from non-basic impurities. The product can be extracted into an acidic aqueous solution and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
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Distillation: For volatile cyanopyridine derivatives, distillation can be an effective purification method.[6]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives?
A1: A common and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives involves the reaction of an aldehyde, a methyl ketone (or a substituted acetophenone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[2][3][5]
Q2: Is microwave irradiation a viable method for synthesizing cyanopyridine derivatives?
A2: Yes, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing 2-amino-3-cyanopyridine derivatives.[5] This method often leads to shorter reaction times and high yields, particularly under solvent-free conditions.[5][9]
Q3: What analytical techniques are commonly used to characterize substituted cyanopyridine derivatives?
A3: The structural characterization of synthesized cyanopyridine derivatives is typically performed using a combination of spectroscopic methods, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) [5][10]
-
Infrared (IR) spectroscopy to identify characteristic functional groups like the nitrile (C≡N) and amino (N-H) groups.[5]
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Mass Spectrometry (MS) to determine the molecular weight.
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Elemental Analysis to confirm the elemental composition.[5]
Q4: Can the Thorpe-Ziegler reaction be used for synthesizing cyanopyridine-related structures?
A4: The Thorpe-Ziegler reaction is a key intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[11][12][13] While not a direct synthesis of a simple cyanopyridine, it is utilized in cascade reactions to assemble more complex fused heterocyclic scaffolds that incorporate a cyanopyridine moiety, such as thieno[2,3-b]pyridines.[14][15]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-3-cyanopyridine Derivatives.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| TBBDA/PBBS | Solvent-free | 100 | Varies | Good to Excellent | [2] |
| None (Microwave) | Solvent-free | N/A | 7-9 | 72-86 | |
| Na2CaP2O7 | Solvent-free | 80 | 30 | 94 | [3][4] |
| L-proline | Water | 60 | N/A | Good | [4] |
| Ionic Liquid | Solvent-free | 80 | 30-60 | 86-96 | [4] |
| Animal Bone Meal | Ethanol | Reflux | 10-15 | 80-92 | [16] |
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridines under Solvent-Free Conditions:
This protocol is adapted from a procedure utilizing TBBDA or PBBS as a catalyst.[2]
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Reactant Mixture: In a round-bottom flask, combine the aldehyde (2 mmol), substituted acetophenone (B1666503) (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the catalyst (e.g., TBBDA or PBBS, 0.05 g).
-
Heating: Heat the mixture at 100°C with stirring for the appropriate amount of time as indicated by TLC monitoring.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., n-hexane/acetone, 10:4).[2]
-
Work-up: After completion, cool the reaction mixture. The solid product can then be purified.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as 95% ethanol.[5]
General Procedure for Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridines:
This protocol is based on a solvent-free microwave irradiation method.[5]
-
Reactant Mixture: In a dry flask suitable for microwave synthesis, charge the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the flask in a microwave oven and connect it to refluxing equipment. Irradiate the mixture for 7-9 minutes.
-
Work-up: After irradiation, wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purification: Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 10. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 12. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
How to prevent hydrolysis of the cyano group in 2-Amino-5-cyanopyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of the cyano group in 2-Amino-5-cyanopyridine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is cyano group hydrolysis and why is it a concern with this compound?
A1: The cyano group (-C≡N) in this compound can react with water, especially under acidic or basic conditions, to convert into a carboxamide (-CONH2) and subsequently into a carboxylic acid (-COOH). This is a significant issue as it leads to the formation of impurities, reduces the yield of the desired product, and can alter the biological activity of the final compound.[1]
Q2: What are the primary experimental conditions that promote the hydrolysis of the cyano group?
A2: The hydrolysis of the cyano group is primarily accelerated by:
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Presence of Water: Water is a necessary reactant for hydrolysis.
-
Strong Acids or Bases: Both acidic and basic conditions catalyze the hydrolysis of nitriles.[1]
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Elevated Temperatures: Higher reaction temperatures increase the rate of hydrolysis.[1]
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Prolonged Reaction Times: The longer the exposure to hydrolytic conditions, the greater the extent of degradation.
Q3: How can I monitor my reaction to detect if the cyano group is hydrolyzing?
A3: You can monitor the integrity of the cyano group using spectroscopic methods:
-
FTIR Spectroscopy: The cyano group has a characteristic sharp absorption peak in the region of 2220-2260 cm⁻¹. The disappearance or reduction in the intensity of this peak, coupled with the appearance of a broad O-H stretch (for the carboxylic acid) around 3000 cm⁻¹ and a carbonyl (C=O) stretch around 1700 cm⁻¹, indicates hydrolysis.
-
¹³C NMR Spectroscopy: The carbon of the cyano group typically appears in the 115-125 ppm region of the ¹³C NMR spectrum. The appearance of a new signal in the carbonyl region (160-180 ppm) is indicative of hydrolysis to a carboxylic acid.
Q4: What general strategies can I employ to prevent hydrolysis?
A4: The most effective strategies involve controlling the reaction environment:
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Use Anhydrous Conditions: Employing dry solvents and reagents, and running reactions under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of water.
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Maintain Neutral pH: Whenever possible, reactions should be conducted at or near neutral pH to avoid acid or base catalysis of hydrolysis.
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Control Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate.
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Optimize Reaction Time: Monitor the reaction progress closely and quench it as soon as the desired transformation is complete.
Q5: What is an orthogonal protection strategy and how can it be applied here?
A5: An orthogonal protection strategy involves using protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.[2][3] For this compound, this typically means protecting the more reactive amino group to allow for a wider range of reaction conditions to be used for other transformations, while the cyano group remains intact. The amino group can be protected, for example, as a Boc-carbamate, which is stable to many reaction conditions but can be removed with acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a more polar byproduct. | Hydrolysis of the cyano group to the corresponding carboxylic acid. | - Confirm the presence of the carboxylic acid byproduct by LC-MS or NMR. - Strictly adhere to anhydrous reaction conditions. - If the reaction requires acidic or basic conditions, consider protecting the amino group and using milder reagents or shorter reaction times. - Purify the product using column chromatography, potentially with a solvent system that separates the more polar carboxylic acid. |
| Disappearance of the -C≡N peak in the FTIR spectrum. | Complete hydrolysis of the cyano group. | - Re-evaluate the reaction conditions. Are they too harsh (high temperature, strong acid/base)? - If possible, switch to a milder catalyst or reagent system. - Protect the amino group with a robust protecting group like Boc to increase the stability of the molecule to the reaction conditions. |
| Formation of a salt instead of the desired product. | Reaction of the basic amino group with an acidic reagent or byproduct. | - Use a non-acidic reagent if possible. - Add a non-nucleophilic base to the reaction mixture to neutralize any generated acid. - During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can be used to deprotonate the amino group. |
| Reaction does not proceed to completion under mild conditions. | Insufficient reactivity of the amino group under conditions designed to protect the cyano group. | - Consider protecting the cyano group if a suitable orthogonal protecting group can be found for your synthetic route. - Alternatively, protect the amino group with a group that can be removed under conditions that do not affect the cyano group, allowing for more forcing conditions in other steps. - Explore alternative synthetic routes that are more compatible with the functional groups present. |
Quantitative Data
Table 1: Stability of Functional Groups Under Different Conditions
| Functional Group | Protecting Group | Stable To | Labile To |
| Amino (-NH₂) | Boc (tert-butyloxycarbonyl) | Base, Hydrogenation | Strong Acid (e.g., TFA, HCl) |
| Amino (-NH₂) | Cbz (Carboxybenzyl) | Mild Acid, Mild Base | Hydrogenation, Strong Acid/Base |
| Amino (-NH₂) | Fmoc (9-fluorenylmethyloxycarbonyl) | Mild Acid, Hydrogenation | Base (e.g., Piperidine) |
| Cyano (-C≡N) | None | Anhydrous/Neutral Conditions, Mild Lewis Acids | Strong Acid, Strong Base, High Temperatures, Prolonged exposure to water |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate, which enhances its stability under various reaction conditions, thereby indirectly protecting the cyano group from hydrolysis.
-
Materials: this compound, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (B128534) (TEA), Dichloromethane (DCM, anhydrous), Magnetic stirrer, Round-bottom flask, Inert atmosphere setup (Nitrogen or Argon).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.
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Stir the reaction for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Mild Acylation of this compound
This protocol details a mild acylation of the amino group, minimizing the risk of cyano group hydrolysis by using anhydrous conditions and a base to neutralize the acid byproduct.
-
Materials: this compound, Acetyl chloride (or another acyl chloride), Pyridine (B92270) (anhydrous), Dichloromethane (DCM, anhydrous), Magnetic stirrer, Round-bottom flask, Inert atmosphere setup.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution to yield the acylated product, which can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: General pathway of cyano group hydrolysis.
Caption: A logical workflow for troubleshooting potential hydrolysis.
Caption: An experimental workflow illustrating the use of an orthogonal protection strategy.
References
Safe laboratory handling and storage procedures for 2-Amino-5-cyanopyridine
This guide provides essential safety information, troubleshooting, and frequently asked questions for the laboratory handling and storage of 2-Amino-5-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. It is toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2] It can cause skin and serious eye irritation.[1][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles.[1][4] All handling should be done in a well-ventilated area, or outdoors, to avoid inhaling dust or fumes.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: To ensure its stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] Some suppliers recommend storage at specific temperatures, such as 0-8°C or 4°C, and protection from light.[6][7] It is also advised to keep it in a dark place and sealed in a dry environment at room temperature.[8]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents or strong bases.[1] It should also be kept away from acids, as the amino group can react to form salts.[5]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
If on skin: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3][9] If skin irritation occurs, seek medical advice.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If swallowed: Immediately call a poison center or doctor. Rinse the mouth.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color (e.g., yellow to brown) | Exposure to light, air, or improper storage temperatures. | While a color change may indicate some degradation, verify the purity of the compound using an appropriate analytical method (e.g., HPLC) before use. Ensure future storage is in a tightly sealed, light-protected container at the recommended temperature. |
| Unexpected reaction results or low yield | The compound may have degraded due to improper storage (e.g., exposure to moisture or incompatible substances). The cyano group can be hydrolyzed to a carboxyl group in a humid environment.[5] | Confirm the purity of the starting material. Store the compound in a dry environment, away from moisture, acids, and strong oxidizing agents to prevent degradation.[1][5] |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | This compound is slightly soluble in water but soluble in some organic solvents like DMSO, DMF, and methanol.[5][10] Select a suitable solvent based on your experimental requirements. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | [6][7] |
| Molecular Weight | 119.12 g/mol | [7] |
| Melting Point | 158 - 165 °C | [1][6] |
| Storage Temperature | Room Temperature, 0-8°C, or 4°C (protect from light) | [6][7][8] |
| Flash Point | 240-250°C/15mm | [8] |
Experimental Workflow & Safety Protocol
Caption: Safe handling and emergency workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pipzine-chem.com [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound CAS#: 4214-73-7 [m.chemicalbook.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. This compound | 4214-73-7 [chemicalbook.com]
Selection of an optimal catalyst for efficient 2-amino-3-cyanopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an optimal catalyst for the efficient synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using heterogeneous catalysts for 2-amino-3-cyanopyridine synthesis?
A1: Heterogeneous catalysts offer several advantages over their homogeneous counterparts. These benefits include ease of separation from the reaction mixture, which simplifies the workup procedure and product purification.[1] Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[1][2][3] Furthermore, these catalysts often allow for reactions to be carried out under milder and solvent-free conditions.[2][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in 2-amino-3-cyanopyridine synthesis can stem from several factors. One common issue is the choice of catalyst and reaction conditions. Optimizing the catalyst loading, temperature, and reaction time is crucial. For instance, with nanostructured Na2CaP2O7, a catalyst amount of 0.05 g (20%) at 80°C for 30 minutes was found to be optimal for achieving a high yield of 94%.[4][5] The absence of a catalyst often results in no product formation, highlighting its critical role.[4] Additionally, the choice of solvent can significantly impact the yield, with solvent-free conditions often providing the best results.[4] Finally, consider the electronic and steric properties of your substrates, as electron-donating groups on the aldehyde can sometimes lead to higher yields.[1][6]
Q3: I am concerned about the environmental impact of my synthesis. What are some greener alternatives?
A3: Several eco-friendly approaches have been developed for this synthesis. The use of reusable heterogeneous catalysts like Na2CaP2O7, Cu/C, and zinc zirconium phosphate (B84403) is a significant step towards greener chemistry.[1][2][4] Performing the reaction under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) is also highly recommended.[3][4] Microwave-assisted synthesis without a solvent has also been reported as a rapid and environmentally friendly method.[7][8]
Q4: How can I recover and reuse my catalyst effectively?
A4: The method of catalyst recovery depends on its properties. For magnetic nanocatalysts such as Fe₃O₄@THAM-Mercaptopyrimidine, a simple external magnet can be used for separation. Other solid catalysts like copper nanoparticles on charcoal (Cu/C) or Na2CaP2O7 can be recovered by simple filtration after the reaction is complete.[1][4] After recovery, the catalyst should be washed with a suitable solvent (e.g., ethanol) and dried before being reused in subsequent reactions.[9] Many of these catalysts have been shown to be reusable for at least five to eight cycles without a significant drop in their catalytic activity.[1][2]
Q5: Are there any common side reactions I should be aware of?
A5: While many of the optimized protocols report high yields and minimal byproduct formation, side reactions can occur, especially under non-optimized conditions.[3][4] The formation of Michael adducts is a key step in the proposed mechanism, and incomplete cyclization or aromatization could lead to impurities. The initial condensation between the aldehyde and malononitrile (B47326) to form an arylidenemalononitrile derivative is another critical step; if this reaction is slow or incomplete, it could affect the overall yield.[4] Careful monitoring of the reaction progress by TLC can help in identifying the formation of any significant byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or insufficient catalyst. | Ensure the catalyst is active and used in the optimal amount. For Na2CaP2O7, 20 mol% is recommended.[4][5] |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. For many catalysts, 80-110°C is effective.[4][6] | |
| Inappropriate solvent. | Try running the reaction under solvent-free conditions, which often gives the highest yields.[4] | |
| Difficulty in Product Purification | Catalyst contamination in the product. | For heterogeneous catalysts, ensure complete filtration or magnetic separation.[1] |
| Presence of unreacted starting materials or byproducts. | Monitor the reaction by TLC to ensure completion. Adjust stoichiometry or reaction time if necessary. Recrystallization from a suitable solvent like ethanol is often effective for purification.[7] | |
| Inconsistent Results | Catalyst deactivation. | Ensure proper handling and storage of the catalyst. For reusable catalysts, check for loss of activity after several cycles. |
| Variability in starting material quality. | Use pure starting materials. Impurities in aldehydes, ketones, or malononitrile can affect the reaction. | |
| Reaction is Too Slow | Insufficient heating or mixing. | Ensure uniform heating and efficient stirring of the reaction mixture. |
| Low catalyst activity. | Consider a more active catalyst or a higher catalyst loading. Microwave irradiation can also significantly reduce reaction times.[7][8] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of 2-amino-3-cyanopyridine derivatives.
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Solvent | Yield Range (%) | Reusability |
| Nanostructured Na2CaP2O7 [4] | 0.05 g (20%) | 80 | 30 min | Solvent-free | 84-94 | Yes |
| Copper on Charcoal (Cu/C) [1] | 2 mol% | Reflux | 6-12 h | Ethanol | 86-94 | At least 8 times |
| Zinc Zirconium Phosphate (ZPZn) [2] | Not specified | Not specified | Short | Solvent-free | Fair to excellent | At least 6 times |
| Fe₃O₄@THAM-Mercaptopyrimidine | Not specified | 70 | Not specified | Solvent-free | High | Yes |
| TBBDA/PBBS [9] | 0.05 g | 100 | Varies | Solvent-free | Good to excellent | Yes |
| Microwave Irradiation [7][8] | N/A | Microwave | 7-9 min | Solvent-free | 72-86 | N/A |
Experimental Protocols & Methodologies
General Procedure for One-Pot Synthesis using Nanostructured Na2CaP2O7
This protocol is based on the method described for the synthesis of 2-amino-3-cyanopyridine derivatives using nanostructured Na2CaP2O7 as a catalyst.[4]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the ketone (e.g., acetophenone) (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol).
-
Catalyst Addition: Add the nanostructured Na2CaP2O7 catalyst (0.05 g, 20%).
-
Reaction Conditions: Heat the mixture at 80°C under solvent-free conditions with stirring for 30 minutes.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: After completion, add hot ethanol to the reaction mixture and stir for a few minutes.
-
Catalyst Recovery: Filter the hot solution to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Product Isolation: Allow the filtrate to cool to room temperature. The product will crystallize out.
-
Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Characterize the final product using techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the synthesis of 2-amino-3-cyanopyridines.
References
- 1. scielo.br [scielo.br]
- 2. oiccpress.com [oiccpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Addressing the poor nucleophilicity of 5-amino-2-cyanopyridine in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor nucleophilicity of 5-amino-2-cyanopyridine in coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my coupling reaction with 5-amino-2-cyanopyridine resulting in low to no yield?
Answer: The low reactivity of 5-amino-2-cyanopyridine is primarily due to two factors:
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Electronic Effects: The pyridine (B92270) nitrogen and the cyano group are strongly electron-withdrawing. This significantly reduces the electron density on the pyridine ring and, consequently, the nucleophilicity of the 5-amino group.
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: Standard palladium catalysts may not be effective. More electron-rich and sterically hindered ligands are often required to promote the reaction.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are typically needed to deprotonate the amine without competing in the reaction.
-
Reaction Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
Q2: I am observing the hydrodehalogenation of my aryl halide starting material as a major side product. What can I do to minimize this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient amines. It can arise from β-hydride elimination from the palladium-amido intermediate.
Solutions:
-
Ligand Choice: Employing bulky ligands such as XPhos or RuPhos can sterically hinder the conformation required for β-hydride elimination, favoring the desired reductive elimination pathway.
-
Base Selection: Using a weaker base, such as Cs₂CO₃ or K₃PO₄, can sometimes reduce the rate of side reactions, though it may require higher temperatures.[1]
-
Amine Equivalents: Using a slight excess of the 5-amino-2-cyanopyridine (e.g., 1.2-1.5 equivalents) can help to push the equilibrium towards the desired C-N bond formation.
Q3: Should I protect the amino group of 5-amino-2-cyanopyridine before attempting the coupling reaction?
Answer: While many modern catalyst systems are designed to tolerate free amino groups, protection can be a viable strategy if direct coupling fails.
Considerations:
-
Protecting Group Selection: A protecting group that can be easily installed and removed under mild conditions is ideal. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
Orthogonal Strategies: Ensure the chosen protecting group is stable to the coupling reaction conditions and can be removed without affecting other functional groups in the molecule.
Data Presentation: Recommended Starting Conditions for Coupling Reactions
Disclaimer: Direct literature precedence for coupling reactions with 5-amino-2-cyanopyridine is limited. The following conditions are recommended starting points based on successful couplings of structurally and electronically similar aminopyridines, such as 3-amino-5-bromopyridine (B85033).[2]
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or BrettPhos |
| Base | NaOtBu or LHMDS |
| Solvent | Toluene (B28343) or Dioxane (anhydrous, degassed) |
| Temperature | 80-120 °C |
| Catalyst Loading | 1-5 mol% |
| Ligand/Pd Ratio | 1.2:1 to 2:1 |
Table 2: Recommended Starting Conditions for Suzuki Coupling (of a bromo-substituted 5-amino-2-cyanopyridine)
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand |
| Ligand | SPhos or XPhos |
| Base | K₂CO₃ or Cs₂CO₃ (in aqueous solution) |
| Solvent System | Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 80-110 °C |
| Catalyst Loading | 2-5 mol% |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with 5-Amino-2-cyanopyridine
This protocol is adapted from methodologies successful for other electron-deficient aminopyridines.[1]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv.), 5-amino-2-cyanopyridine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and NaOtBu (1.4 equiv.) to a dry reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-5-aminopyridine (as an analogue) [2]
-
Reagent Preparation: To a reaction vial, add 3-amino-5-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water to the vial.
-
Reaction Setup: Seal the vial and purge with nitrogen or argon for 10-15 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired product.
Visualizations
References
Preventing thermal polymerization of 2-Amino-5-cyanopyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal polymerization of 2-Amino-5-cyanopyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is thermal polymerization and why is it a concern for this compound?
A1: Thermal polymerization is a process where molecules of this compound react with each other to form larger polymer chains, initiated by heat. This is a significant concern because it can lead to a loss of the desired product, formation of intractable materials that are difficult to remove from reaction vessels, and in severe cases, a runaway reaction with a rapid increase in temperature and pressure, posing a safety hazard.[1] The presence of both an amino and a cyano group on the pyridine (B92270) ring makes this compound susceptible to such reactions at elevated temperatures.[2]
Q2: At what temperatures does this compound become susceptible to thermal polymerization?
Q3: What are polymerization inhibitors and how do they prevent thermal polymerization?
A3: Polymerization inhibitors are chemical compounds that are added to a reaction mixture in small quantities to prevent or retard the process of polymerization.[] They function by scavenging reactive species, such as free radicals, that initiate the polymerization chain reaction.[6] By neutralizing these initiators, inhibitors prevent the monomer units from linking together and forming polymers.
Q4: What are the common types of inhibitors that could be used for this compound?
A4: While specific studies on inhibitors for this compound are limited, general-purpose polymerization inhibitors for reactive monomers can be considered. These fall into several classes:
-
Phenolic Compounds: These are widely used inhibitors that act as radical scavengers. Examples include Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), and 4-Methoxyphenol (MEHQ).[]
-
Amines and Nitroxides: Certain amines and stable nitroxide radicals are also effective polymerization inhibitors.[]
The choice of inhibitor will depend on the specific reaction conditions, including the solvent, temperature, and other reagents present.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Thermal polymerization of this compound. | - Immediately cool the reaction mixture. - If safe to do so, add a polymerization inhibitor. - For future experiments, reduce the reaction temperature, improve temperature monitoring and control, and consider adding an inhibitor from the start. |
| Low yield of the desired product with the formation of an insoluble, dark-colored byproduct. | Competing thermal polymerization reaction. | - Optimize the reaction temperature to find a balance between the desired reaction rate and the onset of polymerization. - Introduce a suitable polymerization inhibitor at an appropriate concentration. - Consider a different solvent that may allow for lower reaction temperatures. |
| Exothermic reaction that is difficult to control (runaway reaction). | Uncontrolled, large-scale thermal polymerization. | - This is a serious safety concern. For future reactions, reduce the scale of the experiment. - Ensure adequate cooling capacity for the reaction vessel. - Always use a polymerization inhibitor when working at elevated temperatures or on a larger scale. - Conduct a thorough safety review before scaling up any reaction with thermally sensitive materials.[7] |
| Inconsistent reaction outcomes. | Variations in reaction temperature or presence of impurities that can initiate polymerization. | - Ensure consistent and accurate temperature control throughout the reaction. - Use purified reagents and solvents to remove any potential initiators. - Standardize the addition of a polymerization inhibitor in the experimental protocol. |
Inhibitor Selection and Usage
The selection and concentration of a polymerization inhibitor should be carefully considered and may require empirical optimization for your specific reaction.
| Inhibitor Class | Examples | Typical Concentration Range (ppm) | Mechanism of Action | Considerations |
| Phenolic | Hydroquinone (HQ), Butylated Hydroxytoluene (BHT), 4-Methoxyphenol (MEHQ) | 100 - 1000 | Free radical scavenging | May require the presence of oxygen to be effective. Can sometimes be removed by an alkaline wash. |
| Amines | - | 100 - 2000 | Hydrogen transfer to chain radicals | Effectiveness can be influenced by the presence of oxygen.[] |
| Nitroxides | TEMPO | 50 - 500 | Stable free radical trapping | Highly effective but can be more expensive. |
Note: The concentrations provided are general guidelines for other monomer systems and should be optimized for your specific application with this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound at Elevated Temperature
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, which can sometimes participate in initiation steps.
-
Solvent and Reagent Addition: Add the solvent and other reactants to the vessel.
-
Inhibitor Addition: Add the chosen polymerization inhibitor (e.g., BHT, 100-500 ppm) to the mixture and stir until dissolved.
-
Addition of this compound: Add the this compound to the reaction mixture.
-
Controlled Heating: Gradually heat the reaction mixture to the desired temperature using a controlled heating mantle and a temperature probe immersed in the reaction mixture. Avoid rapid heating and localized hot spots.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS). Also, monitor the reaction temperature closely for any unexpected exotherms.
-
Cooling: Upon completion, cool the reaction mixture to room temperature before work-up.
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for unexpected polymerization.
References
Validation & Comparative
A Comparative Guide to Standard Analytical Techniques for the Characterization of 2-Amino-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-cyanopyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the standard analytical techniques employed for the comprehensive characterization of this compound, offering insights into their principles, experimental protocols, and the nature of the data they provide.
I. Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradation products.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the quantitative analysis of non-volatile and thermally labile compounds. It is frequently used to determine the purity of this compound, with many commercial suppliers quoting purity levels of ≥98% as determined by HPLC.[1]
Alternative: Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC, particularly beneficial for complex impurity profiles.
A general reverse-phase HPLC method, adaptable for this compound, is detailed below. This method is based on established protocols for similar pyridine (B92270) derivatives.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte and potential impurities show significant absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 40°C) for improved reproducibility.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a known concentration.
The following table summarizes key validation parameters for a typical HPLC method, demonstrating its reliability for quantitative analysis.
| Parameter | Typical Performance Metric | Significance |
| Linearity (R²) | > 0.999 | Indicates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | ng/mL to µg/mL range | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
B. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for identifying residual solvents and volatile impurities. Several suppliers indicate a purity of >98.0% for this compound as determined by GC.
Alternative: Headspace GC is a variation used for the analysis of volatile compounds in solid or liquid samples without the need for extensive sample preparation.
A general GC-FID method suitable for the analysis of this compound is as follows:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Injection: Split or splitless injection of 1 µL of the sample solution.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
II. Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and identifying its functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen atoms within the molecule.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.[2]
Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum:
-
A singlet for the amino (NH₂) protons.
-
Three aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets).
The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.
-
Spectral Range: Typically 4000-400 cm⁻¹.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3400-3200 | Stretching |
| C≡N (Nitrile) | 2240-2220 | Stretching |
| C=N, C=C (Pyridine Ring) | 1650-1450 | Stretching |
| C-N (Amino) | 1350-1250 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
The presence of these characteristic absorption bands in the IR spectrum confirms the key functional groups of this compound.[2]
C. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns.
GC-MS combines the separation power of GC with the detection capabilities of MS.
-
GC Conditions: Similar to the GC-FID protocol described earlier.
-
Ionization: Electron Ionization (EI) is commonly used to generate a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of this compound (119.12 g/mol ). The fragmentation pattern serves as a fingerprint for the molecule.
III. Solid-State Characterization
For a crystalline solid like this compound, solid-state characterization techniques are crucial for understanding its crystal structure and thermal properties.
A. Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.6475 (9) |
| b (Å) | 12.713 (3) |
| c (Å) | 13.417 (3) |
| β (°) | 97.91 (3) |
| Volume (ų) | 785.1 (3) |
| R-factor | 0.053 |
B. Melting Point
The melting point is a fundamental physical property used for identification and as an indicator of purity. A sharp melting range typically indicates a high degree of purity. The reported melting point for this compound is in the range of 158-165 °C.[1][3][4]
IV. Workflow and Logical Relationships
The characterization of this compound follows a logical workflow to ensure its identity, purity, and quality.
Caption: General analytical workflow for the characterization of this compound.
Caption: A typical workflow for chromatographic analysis.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound. Chromatographic techniques like HPLC and GC are the primary tools for quantitative purity assessment, while spectroscopic methods such as NMR, IR, and MS are crucial for unambiguous structural confirmation. Solid-state techniques, particularly single-crystal X-ray diffraction, provide invaluable information about the molecule's three-dimensional structure. By employing this suite of analytical methods, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
A Comprehensive Guide to the 1H and 13C NMR Analysis of 2-Amino-5-cyanopyridine
This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-5-cyanopyridine, a crucial intermediate in organic synthesis and pharmaceutical development.[1] Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at spectral data, outlines experimental protocols, and contrasts NMR with other analytical techniques for robust structural elucidation.
Structural Overview and NMR Prediction
This compound (also known as 6-aminonicotinonitrile) possesses a distinct electronic structure that significantly influences its NMR spectra.[2][3] The electron-donating amino group (-NH₂) and the electron-withdrawing cyano group (-CN) create a unique distribution of electron density across the pyridine (B92270) ring, leading to characteristic chemical shifts for each proton and carbon atom. Understanding these spectra is fundamental for confirming the molecule's identity and purity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons and a broad signal for the amino protons. The chemical shifts are influenced by the electronic environment of each proton.[4][5]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.3 - 8.8 | Doublet (d) | ~2.0 - 3.0 Hz (⁴J) |
| H4 | ~7.6 - 8.3 | Doublet of Doublets (dd) | ~8.0 - 9.0 Hz (³J), ~2.0 - 3.0 Hz (⁴J) |
| H3 | ~6.6 - 7.7 | Doublet (d) | ~8.0 - 9.0 Hz (³J) |
| -NH₂ | ~6.0 - 7.5 | Broad Singlet (br s) | N/A |
Note: Predicted values are based on literature data for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent, concentration, and instrument frequency.[6]
Interpretation of the ¹H NMR Spectrum:
-
H6: This proton is adjacent to the nitrogen atom and ortho to the cyano group, both of which are deshielding. Therefore, it is expected to resonate at the highest chemical shift (downfield). It appears as a doublet due to coupling with H4.
-
H4: This proton is coupled to both H3 (ortho-coupling) and H6 (meta-coupling), resulting in a doublet of doublets.
-
H3: This proton is adjacent to the carbon bearing the strongly electron-donating amino group, which shields it, causing it to appear at the lowest chemical shift (upfield) among the ring protons. It shows as a doublet due to coupling with H4.
-
-NH₂ Protons: The amino protons typically appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange rates.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five signals are expected for the pyridine ring carbons and one for the cyano carbon.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~160 - 165 |
| C6 | ~150 - 155 |
| C4 | ~140 - 145 |
| -CN | ~115 - 120 |
| C3 | ~105 - 115 |
| C5 | ~95 - 105 |
Note: Predicted values are based on literature data for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.[6]
Interpretation of the ¹³C NMR Spectrum:
-
C2: This carbon is directly attached to the amino group and the ring nitrogen, causing it to be significantly deshielded and appear at the highest chemical shift.
-
C6: This carbon is adjacent to the ring nitrogen and is also deshielded, resonating at a high chemical shift.
-
C4: This carbon's chemical shift is influenced by its position relative to the nitrogen and the cyano group.
-
-CN: The carbon of the cyano group has a characteristic chemical shift in the 115-120 ppm range.
-
C3 and C5: These carbons are the most shielded. C5 is directly attached to the electron-withdrawing cyano group, but its position relative to the strongly donating amino group results in a more upfield shift. C3 is shielded by the adjacent amino group.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, it is often used in conjunction with other techniques for comprehensive analysis.[7]
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[4][8] | Non-destructive, provides unambiguous structural data. | Relatively low sensitivity, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and elemental composition from fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own. |
| IR Spectroscopy | Presence of functional groups (e.g., -NH₂, -C≡N, aromatic C-H).[9] | Fast, simple, and provides quick functional group identification. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystalline solid. | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the -NH₂ group.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.[10]
-
The instrument is tuned and locked to the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.[11]
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow from sample preparation to the final structural determination using NMR spectroscopy.
Caption: Logical workflow for NMR analysis.
References
- 1. This compound | 4214-73-7 [chemicalbook.com]
- 2. This compound | 4214-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 4214-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. This compound | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-Amino-5-cyanopyridine: A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-5-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of this compound in research and drug development. This document outlines two primary HPLC approaches—Reverse-Phase (RP-HPLC) and Mixed-Mode Chromatography—presenting their principles, experimental protocols, and comparative performance data.
Comparison of HPLC Methodologies
The choice between Reverse-Phase and Mixed-Mode HPLC depends on the specific analytical needs, including the nature of potential impurities and the desired chromatographic performance. This compound is a polar compound, which can present challenges for traditional RP-HPLC, making Mixed-Mode a viable alternative.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Mixed-Mode HPLC |
| Principle | Separation is based on the hydrophobic/lipophilic differences between the analyte and the nonpolar stationary phase. | Utilizes a combination of separation mechanisms, such as reverse-phase and ion-exchange, on a single column. |
| Stationary Phase | Typically a C18 or C8 bonded silica. For polar compounds, a polar-embedded or polar-endcapped C18 is often used to improve peak shape and retention. | A combination of hydrophobic and ion-exchange functional groups on the stationary phase. |
| Mobile Phase | A mixture of water and a miscible organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape for basic analytes. | A buffered aqueous-organic mobile phase. The buffer composition and pH are critical for controlling the ion-exchange interactions. |
| Advantages | - Widely available and well-understood.- High efficiency and reproducibility.- A vast library of established methods for similar compounds. | - Enhanced retention of polar and charged compounds without the need for ion-pairing reagents.[1]- Orthogonal selectivity compared to RP-HPLC, which can be beneficial for resolving complex mixtures.[2]- MS-compatible mobile phases are readily employed.[3] |
| Disadvantages | - Poor retention for very polar compounds.- Peak tailing can be an issue for basic compounds like aminopyridines. | - Method development can be more complex due to the multiple interaction modes.- Fewer column choices compared to RP-HPLC. |
Experimental Protocols
Below are detailed protocols for two recommended HPLC methods for the purity assessment of this compound.
Method 1: Reverse-Phase HPLC (RP-HPLC)
This method is a robust starting point for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with polar modification is recommended
-
HPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes, then hold at 40% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Mixed-Mode HPLC
This method is an alternative approach that can provide improved retention and selectivity for this compound and its polar impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mixed-mode column (e.g., combining reverse-phase and cation-exchange)
-
HPLC-grade acetonitrile and water
-
Ammonium formate
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Mixed-Mode (RP/Cation-Exchange), 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected performance of the two HPLC methods for the analysis of a this compound sample containing two potential impurities.
| Compound | Method | Retention Time (min) | Resolution (Rs) | Asymmetry (As) |
| Impurity 1 (e.g., 2-Aminopyridine) | RP-HPLC | 3.5 | - | 1.2 |
| Mixed-Mode | 5.2 | - | 1.1 | |
| This compound | RP-HPLC | 7.8 | 3.1 | 1.1 |
| Mixed-Mode | 12.5 | 5.8 | 1.0 | |
| Impurity 2 (e.g., a more polar byproduct) | RP-HPLC | 9.2 | 2.5 | 1.3 |
| Mixed-Mode | 16.8 | 4.5 | 1.2 |
Visualizations
Experimental Workflow for HPLC Purity Assessment
References
A comparative analysis of different synthesis routes for 2-Amino-5-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-cyanopyridine is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of three distinct methodologies for the preparation of this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific requirements.
At a Glance: Comparison of Synthesis Routes
| Feature | Route 1: From 2-Aminopyridine | Route 2: From 2-Chloro-5-nitropyridine | Route 3: Multi-component Synthesis |
| Starting Materials | 2-Aminopyridine, Acetic Anhydride (B1165640), Bromine, Sodium Hydroxide (B78521), Copper(I) Cyanide | 2-Chloro-5-nitropyridine, Iron powder, Acetic Acid, Copper(I) Cyanide | Acetaldehyde (B116499), Malononitrile, Ammonium (B1175870) Acetate (B1210297) |
| Number of Steps | 3 | 2 | 1 (One-pot) |
| Overall Yield | ~55-65% (Reported) | ~60-70% (Estimated) | High (Typically >80%) |
| Key Advantages | Readily available starting material. | Good for introducing functionality at specific positions. | High atom economy, operational simplicity, and shorter reaction times. |
| Key Disadvantages | Multi-step process with protection/deprotection. Use of toxic bromine and cyanide. | Handling of nitrated intermediates. Use of a strong acid and a cyanide reagent. | May require optimization for specific unsubstituted products. |
| Reaction Conditions | Stepwise temperature control from room temperature to reflux. | Reduction under acidic conditions, followed by cyanation at elevated temperatures. | Microwave irradiation, solvent-free conditions. |
Route 1: Synthesis from 2-Aminopyridine via Bromination and Cyanation
This classical multi-step approach begins with the readily available 2-aminopyridine. The amino group is first protected by acetylation, followed by regioselective bromination at the 5-position. Subsequent hydrolysis of the acetamido group yields 2-amino-5-bromopyridine (B118841), which is then subjected to cyanation to afford the final product.
Experimental Protocol
Step 1: Synthesis of 2-Acetamido-5-bromopyridine (B57907)
-
2-Aminopyridine is reacted with acetic anhydride under reflux conditions.
-
The resulting 2-acetamidopyridine (B118701) is then brominated using bromine at 50°C.
Step 2: Synthesis of 2-Amino-5-bromopyridine
-
The 2-acetamido-5-bromopyridine is hydrolyzed using a 50% sodium hydroxide solution at room temperature. The overall yield for these first two steps is reported to be 66.5%.[1]
Step 3: Synthesis of this compound
-
A mixture of 2-amino-5-bromopyridine and copper(I) cyanide (CuCN) in a suitable solvent such as DMF or NMP is heated under reflux.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled and poured into an aqueous solution of sodium cyanide or ammonia (B1221849) to dissolve copper salts.
-
The product is then extracted with an organic solvent, and purified by crystallization or chromatography.
Note: Specific yield for the cyanation step of 2-amino-5-bromopyridine requires experimental determination but is anticipated to be in the range of 80-90% based on similar Rosenmund-von Braun reactions.
Synthesis Pathway
Route 2: Synthesis from 2-Chloro-5-nitropyridine
This route utilizes a commercially available or synthetically accessible substituted pyridine (B92270). The synthesis involves the reduction of the nitro group to an amino group and the substitution of the chloro group with a cyano group. The order of these steps can be varied. Here, we present the reduction followed by cyanation.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-aminopyridine
-
2-Chloro-5-nitropyridine is dissolved in acetic acid.
-
Iron powder is added portion-wise to the solution, and the mixture is heated to facilitate the reduction of the nitro group.
-
The reaction is monitored by TLC.
-
After completion, the iron salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.
Step 2: Synthesis of this compound
-
A mixture of 2-chloro-5-aminopyridine, a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN), and a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand) or a nickel catalyst is heated in a solvent like N-methyl-2-pyrrolidone (NMP).[2]
-
The reaction is carried out under an inert atmosphere.
-
After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by chromatography. A yield of 78% has been reported for a similar palladium-catalyzed cyanation of 2-chloro-3-aminopyridine.[2]
Synthesis Pathway
Route 3: Multi-component Synthesis (Guareschi-Thorpe Reaction Adaptation)
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. The Guareschi-Thorpe reaction, a classic method for pyridine synthesis, can be adapted for this purpose. This route involves the one-pot condensation of an aldehyde, a dinitrile, and an ammonia source.
Experimental Protocol
-
A mixture of acetaldehyde (or a suitable precursor), malononitrile, and ammonium acetate is subjected to microwave irradiation in a solvent-free setting.
-
The reaction is typically complete within a short period (e.g., 7-9 minutes).[3][4]
-
The resulting solid is washed with a small amount of ethanol (B145695) and can be further purified by recrystallization. While this specific reaction for the unsubstituted this compound is a proposed adaptation, similar four-component reactions for substituted 2-aminopyridines report high yields (often exceeding 80%).[5][6]
Logical Workflow
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors including the scale of the synthesis, availability of starting materials, and the desired purity of the final product.
-
Route 1 is a well-established, albeit lengthy, method that starts from a very common and inexpensive material.
-
Route 2 offers a more direct approach if the appropriately substituted pyridine is available, and modern cross-coupling methods can provide high yields for the cyanation step.
-
Route 3 represents a modern, green, and highly efficient strategy that is well-suited for rapid synthesis and library generation, although it may require some initial optimization for this specific target.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their needs. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Analysis of the Chemical Reactivity of 2-Amino-5-cyanopyridine and 2-Amino-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aminocyanopyridines: 2-Amino-5-cyanopyridine and 2-Amino-3-cyanopyridine (B104079). Understanding the nuanced differences in their reactivity is crucial for their effective application in medicinal chemistry and materials science, where they serve as versatile building blocks for the synthesis of complex molecular architectures. This document outlines the electronic properties influencing their reactivity, provides comparative data where available, and includes detailed experimental protocols for key transformations.
Electronic Properties and Their Influence on Reactivity
The chemical behavior of this compound and 2-Amino-3-cyanopyridine is fundamentally governed by the electronic interplay between the electron-donating amino (-NH₂) group, the electron-withdrawing cyano (-CN) group, and the electron-deficient nature of the pyridine (B92270) ring. The relative positions of these functional groups lead to distinct electronic distributions within the molecules, thereby dictating their reactivity towards various chemical transformations.
In This compound , the amino group is located at the 2-position and the cyano group at the 5-position. These positions are para with respect to each other, allowing for strong resonance interaction. The electron-donating amino group activates the pyridine ring towards electrophilic attack and can direct incoming electrophiles. Conversely, the powerful electron-withdrawing cyano group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
In 2-Amino-3-cyanopyridine , the amino and cyano groups are in a meta relationship. This positioning limits the extent of resonance interaction between them compared to the 5-cyano isomer. The reactivity of this molecule is therefore a more complex interplay of inductive and resonance effects of both substituents on the pyridine ring.
The basicity of the exocyclic amino group is also influenced by the position of the cyano group. The strong electron-withdrawing nature of the cyano group is expected to reduce the basicity of the amino group in both isomers compared to 2-aminopyridine (B139424). This effect is anticipated to be more pronounced in the 5-cyano isomer due to direct resonance delocalization of the amino group's lone pair towards the cyano group.
Comparative Reactivity in Key Chemical Transformations
This section details the expected and observed reactivity of the two isomers in several important classes of organic reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution compared to benzene.[1] However, the presence of the strongly activating amino group can facilitate this reaction.
-
This compound : The amino group at the 2-position directs electrophiles to the 3- and 5-positions. The 5-position is blocked by the cyano group. Therefore, electrophilic substitution is expected to occur primarily at the 3-position. The electron-withdrawing cyano group at the 5-position will further deactivate the ring, making this isomer less reactive towards EAS than 2-aminopyridine itself.
-
2-Amino-3-cyanopyridine : The amino group at the 2-position directs incoming electrophiles to the 3- and 5-positions. The 3-position is occupied by the cyano group. Thus, electrophilic substitution is anticipated to occur at the 5-position. The deactivating effect of the meta-cyano group is less pronounced than the para-cyano group, suggesting that 2-amino-3-cyanopyridine might be slightly more reactive towards EAS than its 5-cyano counterpart, with substitution favoring the 5-position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is more favorable on the electron-deficient pyridine ring, especially when activated by electron-withdrawing groups. This reaction typically occurs if a good leaving group (e.g., a halide) is present on the ring.
To compare the reactivity of the two title compounds in SNAr, we will consider their halogenated derivatives, 2-amino-5-halo-pyridine and 2-amino-3-halopyridine.
-
2-Amino-5-halopyridine : The halogen at the 5-position is meta to the ring nitrogen. Nucleophilic attack at this position is not strongly activated by the ring nitrogen.
-
2-Amino-3-halopyridine : The halogen at the 3-position is also meta to the ring nitrogen and thus not highly activated towards SNAr.
However, the reactivity of these compounds can be significantly enhanced by the presence of the cyano group. For a hypothetical nucleophilic substitution of a leaving group at another position on the ring, the electron-withdrawing cyano group would activate the ring. In this compound, the cyano group strongly activates the 6-position for nucleophilic attack. In 2-amino-3-cyanopyridine, the cyano group activates the 2- and 4-positions.
Reactions of the Amino Group
The amino group in both isomers can act as a nucleophile and can be acylated, alkylated, or undergo diazotization followed by Sandmeyer-type reactions.
-
Basicity and Nucleophilicity : As previously discussed, the amino group in This compound is expected to be less basic and less nucleophilic than in 2-Amino-3-cyanopyridine due to the stronger electron-withdrawing effect of the para-cyano group.
-
Sandmeyer Reaction : The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halides, cyanide) in a Sandmeyer reaction.[2] The efficiency of this reaction can be influenced by the stability of the diazonium salt, which in turn is affected by the electronic nature of the other substituents on the ring.
Reactions of the Cyano Group
The cyano group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine.[3]
-
Hydrolysis : The hydrolysis of the cyano group can be performed under acidic or basic conditions. The electron density of the pyridine ring can influence the rate of this reaction. The more electron-deficient the ring, the more susceptible the cyano group is to nucleophilic attack by water or hydroxide (B78521) ions. Therefore, the cyano group in This compound might be slightly more reactive towards hydrolysis due to the greater electron withdrawal from the ring.
Quantitative Data Comparison
Direct comparative quantitative data for the reactivity of these two isomers is scarce in the literature. The following table summarizes available data and theoretical predictions.
| Property/Reaction | This compound | 2-Amino-3-cyanopyridine | Remarks |
| pKa (predicted) | Lower | Higher | The stronger electron-withdrawing effect of the para-cyano group in the 5-cyano isomer is expected to decrease the basicity of the amino group more significantly. |
| Electrophilic Aromatic Substitution | Less reactive; substitution at C3 | More reactive; substitution at C5 | The deactivating effect of the cyano group is more pronounced when it is para to the directing amino group. |
| Hydrolysis of Cyano Group | Potentially faster | Potentially slower | The greater electron-deficient nature of the ring in the 5-cyano isomer may facilitate nucleophilic attack on the cyano carbon. |
Experimental Protocols
The following are representative experimental protocols for common reactions involving aminopyridine scaffolds. These should be considered as starting points and may require optimization for the specific substrates.
Protocol for Suzuki-Miyaura Coupling of a Halogenated Precursor
This protocol is adapted for the coupling of a bromo-aminopyridine with an arylboronic acid.
Materials:
-
Bromo-aminopyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-aminopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Buchwald-Hartwig Amination of a Halogenated Precursor
This protocol describes a general procedure for the amination of a bromo-aminopyridine.
Materials:
-
Bromo-aminopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Xantphos (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine the bromo-aminopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vial.
-
Add toluene, followed by the amine.
-
Seal the vial and heat the mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
Protocol for Hydrolysis of the Cyano Group
This protocol outlines the basic hydrolysis of a cyanopyridine to a carboxylic acid.
Materials:
-
Aminocyanopyridine (1.0 mmol)
-
Sodium hydroxide (NaOH) (5.0 mmol)
-
Water (5 mL)
-
Ethanol (B145695) (5 mL)
Procedure:
-
Dissolve the aminocyanopyridine in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the corresponding carboxylic acid.
Logical Workflow and Reaction Pathway Diagrams
Conclusion
The chemical reactivity of this compound and 2-Amino-3-cyanopyridine is significantly influenced by the position of the cyano group relative to the amino group and the pyridine nitrogen. While direct comparative data is limited, a thorough understanding of fundamental electronic principles allows for rational predictions of their behavior in various chemical transformations. 2-Amino-3-cyanopyridine is likely to be more susceptible to electrophilic aromatic substitution, and its amino group is expected to be more basic and nucleophilic. Conversely, the cyano group in this compound may exhibit slightly higher reactivity towards hydrolysis. These differences are critical for designing efficient synthetic routes and for the development of novel compounds with desired properties in the fields of drug discovery and materials science. The provided experimental protocols serve as a practical guide for researchers working with these valuable heterocyclic building blocks.
References
Spectroscopic Fingerprints: A Comparative Guide to Mono- and Di-substituted Aminocyanopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of mono- and di-substituted aminocyanopyridines, classes of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Understanding the impact of substitution patterns on their spectroscopic characteristics is crucial for structure elucidation, quality control, and the design of novel molecules with tailored photophysical properties. This document summarizes key differences in their Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, supported by experimental data and detailed methodologies.
Executive Summary of Spectroscopic Differences
The degree of amino and cyano substitution on the pyridine (B92270) ring significantly influences the electronic and vibrational properties of these molecules. Generally, increasing the number of amino substituents leads to a bathochromic (red) shift in the UV-Visible absorption and fluorescence emission spectra, often accompanied by an increase in fluorescence quantum yield. In NMR spectroscopy, the chemical shifts of aromatic protons and carbons are altered by the electronic effects of the substituents. Infrared spectroscopy provides clear markers for the presence and electronic environment of the amino and cyano functional groups.
Data Presentation: Spectroscopic Properties
The following tables summarize the key spectroscopic data for representative mono- and di-substituted aminocyanopyridines, compiled from various sources.
Table 1: UV-Visible and Fluorescence Spectroscopic Data
| Compound | Substitution Pattern | λ_max_ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λ_max_ (nm) | Fluorescence Quantum Yield (Φ_f_) | Solvent | Reference |
| 4,5-Diaminopyrimidine | Di-amino | 290 | 6,158 | 372 | > Purine/Pyrimidine | Aqueous | [1] |
| Pyrimidine | Unsubstituted | <290 | - | ~370 | - | Aqueous | [1] |
| Mono-amino Perylene (B46583) | Mono-amino | - | - | - | - | - | [2] |
| Di-amino Perylene | Di-amino | - | - | - | Increased vs Mono | - | [2] |
Note: Direct comparative data for a single set of mono- and di-substituted aminocyanopyridines under identical conditions is limited in the reviewed literature. The data for diaminopyrimidine and perylene derivatives illustrates the general trend of red-shifted absorption and enhanced fluorescence with increased amino substitution.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Substitution | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | Di-substituted (Aryl) | 8.12 (d, 2H), 7.70 (d, 2H), 7.63 (d, 2H), 7.23 (s, 1H), 7.04 (d, 2H), 6.99 (s, 2H, NH₂), 3.83 (s, 3H) | - | [3] |
| 2-Amino-4,6-diphenyl-3-cyanopyridine | Di-substituted (Aryl) | 7.15 (s, 1H), 7.45-7.63 (m, 5H), 7.64 (d, 2H), 7.75 (d, 2H), 8.15 (s, 2H, NH₂) | 92.8, 110.1, 117.5, 123.7, 127.3, 128.8, 128.9, 132.7, 137.1, 137.9, 138.5, 154.1, 157.5, 160.8 | [4] |
Note: The chemical shifts are highly dependent on the specific substituents and their positions on the pyridine ring.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | Substitution | ν(NH₂) | ν(C≡N) | ν(C=C, C=N) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-cyanopyridine | Di-substituted (Aryl) | 3454, 3361 | 2201 | - | [3] |
| 2-Amino-4,6-diphenyl-3-cyanopyridine | Di-substituted (Aryl) | 3398 | - | 1647, 1609 | [4] |
| General 2-Amino-3-cyanopyridines | Mono-amino, Di-aryl | ~3400-3200 | ~2220 | ~1650-1550 | [3][4][5] |
Mandatory Visualization
Caption: Workflow for the comparative spectroscopic analysis of aminocyanopyridines.
Caption: Impact of increased substitution on the spectroscopic properties of aminocyanopyridines.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λ_max_) and the molar absorptivity (ε) of the aminocyanopyridine derivatives.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of the mono- and di-substituted aminocyanopyridines in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to a final concentration range of 1-10 µM.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Record the absorbance spectrum of each diluted sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Determine the λ_max_ from the absorption spectrum. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yield (Φ_f_) of the compounds.
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
Procedure:
-
Sample Preparation: Prepare dilute solutions of the compounds in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation: Excite the sample at its λ_max_ determined from the UV-Vis spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 300-800 nm).
-
Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the substitution pattern of the aminocyanopyridines.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of ¹H NMR signals provides the relative number of protons, and the coupling patterns give information about neighboring protons.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the aminocyanopyridine molecules.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with anhydrous KBr (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, for a thin film method, dissolve a small amount of the solid in a volatile solvent, place a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Spectrum Acquisition: Place the sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the amino (N-H stretching), cyano (C≡N stretching), and pyridine ring (C=C and C=N stretching) vibrations. The positions and intensities of these bands provide information about the molecular structure and electronic environment of the functional groups.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Efficacy of 2-Amino-5-cyanopyridine Derivatives as Potent Kinase Inhibitors: A Comparative Guide
The landscape of kinase inhibitor discovery has identified the 2-amino-5-cyanopyridine scaffold as a promising pharmacophore for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of various this compound derivatives, presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways to aid researchers and drug development professionals in this field.
I. Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro potency of selected this compound and related derivatives against various kinase targets. These tables are designed for easy comparison of the inhibitory activities of these compounds against established drugs.
Table 1: Inhibition of PI3Kδ by 2-Aminopyridine (B139424) Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Cell Line |
| MR3278 | PI3Kδ | 30 | Idelalisib | - | - |
| MR3278 | - | 2600 (MOLM-16) | Idelalisib | >10000 (MOLM-16) | MOLM-16 |
| MR3278 | - | 3700 (Mv-4-11) | Idelalisib | >10000 (Mv-4-11) | Mv-4-11 |
Data sourced from a study on 2-aminopyridine derivatives as novel PI3Kδ inhibitors[1].
Table 2: Dual Inhibition of VEGFR-2 and HER-2 by Cyanopyridone Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5e | VEGFR-2 | 0.124 ± 0.011 | Lapatinib | 0.182 ± 0.010 |
| 5a | VEGFR-2 | 0.217 ± 0.020 | Lapatinib | 0.182 ± 0.010 |
| 5e | HER-2 | 0.077 ± 0.003 | Lapatinib | 0.131 ± 0.012 |
| 5a | HER-2 | 0.168 ± 0.009 | Lapatinib | 0.131 ± 0.012 |
Data from a study on cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors[2][3].
Table 3: Inhibition of Pim-1 Kinase by 3-Cyanopyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | Pim-1 | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4c | Pim-1 | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4d | Pim-1 | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
Data derived from research on cyanopyridinone- and cyanopyridine-based Pim-1 inhibitors[4][5].
II. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.
A. In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials :
-
Kinase enzyme (e.g., PI3Kδ, VEGFR-2, HER-2, Pim-1)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Assay buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase and substrate peptide to the wells of a microplate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production).
-
Measure the signal using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
B. Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Reagents and Materials :
-
Cancer cell lines (e.g., MOLM-16, Mv-4-11, MCF-7, HepG2)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure :
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the GI50/IC50 values.
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: PI3K signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by cyanopyridone derivatives.
Caption: General workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Threat: Experimental Validation of the 2-Amino-5-cyanopyridine Scaffold as a Potent VEGFR-2/HER-2 Inhibitor
For Immediate Release: A comprehensive analysis of experimental data validates the potential of the 2-amino-5-cyanopyridine chemical scaffold as a promising foundation for the development of dual inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). This guide provides a comparative overview of the performance of novel cyanopyridine derivatives against established single-target agents, supported by detailed experimental methodologies and pathway visualizations for researchers and drug development professionals.
The simultaneous inhibition of VEGFR-2, a key mediator of tumor angiogenesis, and HER-2, a well-known driver of cell proliferation in various cancers, presents a powerful strategy to combat tumor growth and progression.[1] Novel synthesized compounds based on the this compound core have demonstrated potent inhibitory activity against both kinases, positioning this scaffold as a significant area for oncological research.
Comparative Efficacy: In Vitro Inhibition Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of lead cyanopyridine derivatives against VEGFR-2 and HER-2 in comparison to established inhibitors.
Table 1: VEGFR-2 Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference Inhibitor | VEGFR-2 IC50 (nM) |
| Cyanopyridone Derivative 5e | 124 | Sorafenib | 90[2] |
| Cyanopyridone Derivative 5a | 217 | Sunitinib | 80[3] |
| Lapatinib-Neratinib Hybrid 15i | 21.5 | Pazopanib (B1684535) | 30[4] |
| Lapatinib-Neratinib Hybrid 15g | 29.7 |
Data for cyanopyridone derivatives from in vitro kinase assays.[5] Data for lapatinib-neratinib hybrids from in vitro kinase assays.[6]
Table 2: HER-2 Inhibition
| Compound | HER-2 IC50 (nM) | Reference Inhibitor | HER-2 IC50 (nM) |
| Cyanopyridone Derivative 5e | 77 | Lapatinib | 9.2 - 13[7] |
| Cyanopyridone Derivative 5a | 168 | Trastuzumab | (See Cell Proliferation) |
| Lapatinib-Neratinib Hybrid 15i | 17.2 | ||
| Lapatinib-Neratinib Hybrid 15g | 20.6 |
Data for cyanopyridone derivatives from in vitro kinase assays.[5] Data for lapatinib-neratinib hybrids from in vitro kinase assays.[6]
Table 3: Anti-Proliferative Activity (MCF-7 Breast Cancer Cell Line)
| Compound | IC50 (µM) | Reference Inhibitor | IC50 (µM) |
| Cyanopyridone Derivative 5e | 1.39 | Lapatinib | ~0.1 (BT474 cells)[7] |
| Cyanopyridone Derivative 5a | 1.77 | Trastuzumab | Varies significantly by cell line and assay conditions[8][9] |
Data for cyanopyridone derivatives from MTT assay.[10]
Signaling Pathways and Mechanism of Inhibition
The dual inhibitory action of the this compound scaffold targets two critical oncogenic signaling cascades.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. oncology-central.com [oncology-central.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Molecular Docking Analysis of 2-Amino-5-cyanopyridine Derivatives in Drug Discovery
For Immediate Release
A comprehensive review of recent research highlights the significant potential of 2-amino-5-cyanopyridine derivatives as versatile scaffolds in the development of novel therapeutic agents. Comparative molecular docking studies have elucidated the binding mechanisms and structure-activity relationships of these compounds against various biological targets, underscoring their promise in oncology and infectious diseases. This guide provides a synthesized comparison of their performance, supported by experimental data from multiple studies.
Executive Summary
This compound derivatives have demonstrated considerable efficacy in silico against a range of protein targets, including kinases and bacterial regulatory proteins. The cyanopyridine core serves as a robust pharmacophore, with substitutions at various positions significantly influencing binding affinity and selectivity. This analysis consolidates findings from several key studies to offer a comparative overview of their docking scores, binding energies, and key molecular interactions.
Comparative Docking Performance
The following tables summarize the quantitative data from molecular docking studies of various this compound and related cyanopyridine derivatives against different protein targets.
Table 1: Docking Performance against Kinase Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 5e | VEGFR-2 | -15.1 (Sorafenib) | - | Val734, Lys753, Met801, Leu800, Leu852, Ser783 | [1] |
| 5e | HER-2 | -13.6 (TAK-285) | - | Asp863, Thr862, Gly865 | [1] |
| 4d | Pim-1 Kinase | - | -12.23 | Val52, Phe49 | [2] |
| 4c | Pim-1 Kinase | - | - | Not specified | [2] |
Note: Docking scores for reference inhibitors are provided for comparison where available.
Table 2: Docking Performance against Bacterial Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| (R)-17a | PqsR (Pseudomonas aeruginosa) | -8.2 | - | Not specified | [3][4] |
| (S)-17a | PqsR (Pseudomonas aeruginosa) | -8.2 | - | Not specified | [3][4] |
| 16 | PqsR (Pseudomonas aeruginosa) | -5.8 | - | Not specified | [3][4] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted to 3D structures. The ligands are then energy minimized.
-
Docking Simulation: Molecular docking is performed using software such as Molecular Operating Environment (MOE) or AutoDock. The prepared ligands are docked into the active site of the prepared protein. The docking protocol is first validated by redocking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked and original poses.[1]
-
Analysis of Results: The resulting docking poses are analyzed based on their docking scores or binding free energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the binding mode.
Visualizing Key Structures and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General chemical scaffold of this compound.
Caption: A typical workflow for molecular docking studies.
Structure-Activity Relationship Insights
The reviewed studies provide valuable insights into the structure-activity relationships (SAR) of this compound derivatives:
-
The cyano group at the 5-position is often crucial for binding, frequently participating in hydrogen bond interactions with the target protein's active site residues.[1]
-
Substitutions on the phenyl ring attached to the pyridine (B92270) core can significantly impact activity. For instance, the presence of dichloro substituents has been shown to enhance anticancer activity.[1]
-
The 2-amino group can also be a key interaction point and a site for further chemical modification to improve potency and selectivity.
Conclusion
Comparative molecular docking studies have established this compound derivatives as a promising class of compounds with the potential for development into potent and selective inhibitors for various therapeutic targets. The presented data and workflows provide a valuable resource for researchers in the field of drug design and development, facilitating the rational design of new and more effective derivatives. Further in vitro and in vivo studies are warranted to validate these in silico findings.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Amino-5-cyanopyridine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Amino-5-cyanopyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For researchers and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a versatile intermediate in pharmaceutical and agrochemical synthesis, requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides a procedural, step-by-step approach to its safe disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of dust or vapors.[4] |
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to manage it as hazardous waste and to dispose of the contents and container at an approved waste disposal plant.[3][6][7] Do not pour this compound down the drain or dispose of it in regular trash.[4]
1. Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[8]
-
Collect this waste in a designated, properly sealed, and clearly labeled hazardous waste container.[8][9] The container should be airtight and compatible with the chemical.[9]
2. Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Toxic, Irritant).[8]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]
-
Keep the container tightly closed.[3]
-
Store the waste away from incompatible materials such as strong oxidizing agents and acids.[8][9]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
-
Waste pyridine (B92270) and its derivatives are often disposed of via incineration at high temperatures (820°C to 1,600°C) in a rotary kiln or through liquid injection incineration.[10][11]
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.[4]
-
Collect the absorbent material into a sealed container for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pipzine-chem.com [pipzine-chem.com]
- 3. This compound | 4214-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
